molecular formula C13H24O4 B1149597 Megastigm-7-ene-3,4,6,9-tetrol CAS No. 180164-14-1

Megastigm-7-ene-3,4,6,9-tetrol

Katalognummer: B1149597
CAS-Nummer: 180164-14-1
Molekulargewicht: 244.32726
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Megastigm-7-ene-3,4,6,9-tetrol is a diterpenoid compound of significant interest in natural product and phytochemical research. Compounds within the megastigmane family are frequently investigated for their bioactive potential. Related megastigmane tetraols have been identified in plant species such as Isodon melissoides and the coastal legume Vigna luteola . Research on these analogous structures indicates promising anti-inflammatory properties, suggesting that this compound may serve as a valuable candidate for probing inflammatory pathways and mechanisms . The primary research value of this compound lies in its potential as a naturally derived chemical scaffold. Its structure makes it a compelling subject for studies in medicinal chemistry, where it can be used to investigate structure-activity relationships and explore novel mechanisms of action. Research into related phytochemicals has demonstrated that terpenes and volatile components can exhibit potent insecticidal activities, often through interactions with insect olfactory proteins like odor-binding proteins (OBPs) . This opens additional research avenues for this compound in agrochemical and entomological studies. Furthermore, this compound is essential for phytochemical profiling and the discovery of new bioactive constituents from medicinal plants, contributing to the expanding catalog of plant-secondary metabolites with pharmacological potential.

Eigenschaften

IUPAC Name

4-(3-hydroxybut-1-enyl)-3,5,5-trimethylcyclohexane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-8(14)5-6-13(17)9(2)11(16)10(15)7-12(13,3)4/h5-6,8-11,14-17H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTQJVUEKCNRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(C1(C=CC(C)O)O)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Megastigm-7-ene-3,4,6,9-tetrol: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural product Megastigm-7-ene-3,4,6,9-tetrol, a C13-norisoprenoid that has been isolated from various plant sources. This document details its discovery, key natural sources, and methods for its isolation and structural elucidation. Furthermore, it explores the biological activity of related megastigmane derivatives, with a particular focus on their inhibitory effects on the NF-κB signaling pathway, a critical regulator of inflammation. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Megastigmanes are a class of C13-norisoprenoids derived from the oxidative degradation of carotenoids. They are widely distributed in the plant kingdom and contribute to the characteristic aromas of many fruits, flowers, and beverages, including tea. This compound is a specific member of this family, characterized by a tetrol-substituted cyclohexene (B86901) ring. Its discovery and the subsequent identification of its natural sources have opened avenues for investigating its potential biological activities.

Discovery and Natural Sources

This compound, with the chemical formula C13H24O4 and CAS number 180164-14-1, has been identified in several plant species. The initial discovery and isolation of a stereoisomer, 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol, was from Desmos cochinchinensis var. fulvescens. This compound has also been isolated from Apollonias barbujana.

In addition to the aglycone form, related megastigmane glycosides have been found in a variety of other plants, including the leaves of tea (Camellia sinensis) and the bark and leaves of Alstonia scholaris. The presence of these compounds across different plant families suggests a conserved biosynthetic pathway and potentially important ecological or physiological roles.

Table 1: Natural Sources of this compound and Related Compounds
CompoundPlant SourcePlant PartReference
5αH-megastigm-7-ene-3α,4α,6β,9-tetrolDesmos cochinchinensis var. fulvescensNot Specified[1][2][3]
This compoundApollonias barbujanaNot Specified[4]
Megastigmane GlycosidesAlstonia scholarisBark, Leaves[5]
Megastigmane GlycosidesCamellia sinensis (Tea)Leaves

Experimental Protocols

General Isolation and Purification Workflow

The isolation of this compound and its glycosides from plant material typically follows a general workflow involving extraction, fractionation, and chromatography.

Figure 1: General workflow for the isolation of this compound.
Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns observed in MS/MS can provide additional structural information.

Table 2: Spectroscopic Data for 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol
Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
136.81.25 (m), 1.50 (m)
248.91.75 (m)
371.23.80 (m)
474.53.50 (d, 9.0)
554.21.60 (m)
676.84.20 (br s)
7130.55.65 (dd, 15.5, 6.5)
8135.25.75 (dd, 15.5, 6.0)
968.54.30 (dq, 6.5, 6.0)
1023.51.20 (d, 6.5)
1122.80.95 (s)
1224.11.05 (s)
1319.80.90 (s)

Note: Specific assignments and values may vary slightly depending on the solvent and instrument used.

Biological Activity: Inhibition of the NF-κB Signaling Pathway

While the specific biological activities of this compound are still under investigation, related megastigmane derivatives have demonstrated significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a cascade of events leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Megastigmane derivatives have been shown to interfere with this pathway, thereby reducing the production of inflammatory mediators.

Figure 2: Proposed mechanism of NF-κB pathway inhibition by megastigmane derivatives.
Experimental Protocol: NF-κB Luciferase Reporter Assay

To quantify the inhibitory effect of megastigmane derivatives on NF-κB activation, a luciferase reporter assay is commonly employed. This assay utilizes a cell line that has been engineered to express the luciferase gene under the control of an NF-κB response element.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • TNF-α (or other NF-κB activator)

  • Megastigmane derivative (test compound)

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-NF-κB-luciferase cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the megastigmane derivative. Incubate for 1 hour.

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay: Remove the medium and add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis: The inhibitory activity is calculated as the percentage reduction in luciferase activity in the presence of the test compound compared to the TNF-α-stimulated control.

Conclusion and Future Directions

This compound and its related glycosides represent a promising class of natural products with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. The demonstrated inhibition of the NF-κB signaling pathway by megastigmane derivatives provides a solid foundation for further investigation.

Future research should focus on:

  • The complete stereochemical elucidation of this compound from various natural sources.

  • Quantitative analysis of the compound's abundance in different plant species and tissues.

  • In-depth investigation of the specific molecular targets of this compound within the NF-κB pathway.

  • Preclinical evaluation of its efficacy and safety in animal models of inflammatory diseases.

This technical guide provides a comprehensive summary of the current knowledge on this compound and aims to facilitate further research and development in this exciting area of natural product science.

References

physical and chemical properties of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,4,6,9-tetrol is a sesquiterpenoid natural product that has been isolated from plant sources, including Apollonias barbujana and Desmos cochinchinensis var. fulvescens Ban. As a member of the megastigmane class of compounds, which are known for their diverse biological activities, this molecule holds potential for further investigation in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with representative experimental protocols and an exploration of its potential biological activities and associated signaling pathways.

Physical and Chemical Properties

Table 1: General and Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₂₄O₄[1][2]
Molecular Weight 244.33 g/mol [1][2]
CAS Number 180164-14-1[1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1]

Table 2: Spectroscopic Data

Spectroscopic DataDetails
¹H NMR The structure of a stereoisomer, 5αH-megastigm-7-ene-3α,4α,6β,9‐tetrol, was elucidated using 1D and 2D NMR, but specific chemical shift data for the title compound is not publicly available.
¹³C NMR As with ¹H NMR, the structure of a stereoisomer has been confirmed by ¹³C NMR, but the specific spectral data for this compound is not available.
Mass Spectrometry High-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular formula C₁₃H₂₄O₄. However, specific fragmentation patterns are not documented in available literature.

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are not extensively published. However, the following sections provide representative methodologies for the extraction of terpenoids from plant material and their subsequent analysis, which would be applicable to this compound.

General Protocol for Extraction and Isolation of Terpenoids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of terpenoids, like this compound, from plant sources.

experimental_workflow plant_material Plant Material (e.g., leaves, stems) grinding Grinding in Liquid Nitrogen plant_material->grinding extraction Solvent Extraction (e.g., Methanol, Hexane) grinding->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractions Collection of Fractions chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc hplc Preparative HPLC tlc->hplc Pool similar fractions pure_compound Isolated this compound hplc->pure_compound

Figure 1: General workflow for the extraction and isolation of terpenoids.
  • Preparation of Plant Material: The plant material (e.g., leaves and stems of Apollonias barbujana) is collected and air-dried. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), ethyl acetate, and n-butanol.

  • Chromatographic Separation: The ethyl acetate fraction, which is likely to contain the target compound, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.

  • Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

General Protocol for Structural Elucidation

The following outlines the standard spectroscopic techniques used for the structural elucidation of natural products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to determine the connectivity between protons (COSY), directly attached proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which allows for the complete assignment of the molecular structure.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement.

    • Tandem Mass Spectrometry (MS/MS): Provides information about the fragmentation pattern of the molecule, which can aid in structural elucidation.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited, the broader class of megastigmane derivatives has been reported to possess various biological activities, most notably anti-inflammatory effects.

Anti-inflammatory Activity

Studies on related megastigmane compounds have demonstrated their ability to inhibit the production of pro-inflammatory mediators. This anti-inflammatory action is often attributed to the modulation of key signaling pathways involved in the inflammatory response.

Putative Signaling Pathway: Inhibition of NF-κB

A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. Based on studies of related megastigmane derivatives, a plausible mechanism of action for this compound is the inhibition of NF-κB activation.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_p P-IκB IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Megastigmane This compound (Proposed Action) Megastigmane->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Figure 2: Proposed inhibition of the NF-κB signaling pathway.

Pathway Description:

  • Activation: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4) on the cell surface.

  • Signal Transduction: This binding event triggers a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex.

  • IκB Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.

  • NF-κB Translocation: The degradation of IκBα releases the NF-κB (typically a heterodimer of p50 and p65 subunits), which is then free to translocate from the cytoplasm into the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and enzymes.

  • Proposed Inhibition: It is hypothesized that this compound, like other related megastigmane derivatives, may inhibit the IKK complex. This would prevent the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Conclusion and Future Directions

This compound is a natural product with a chemical scaffold that suggests potential biological activity, particularly in the realm of anti-inflammatory therapeutics. While its physical and chemical properties are not yet fully characterized in publicly accessible literature, this guide provides a foundational understanding of the compound based on available data and knowledge of related molecules.

Future research should focus on:

  • The complete structural elucidation of this compound, including the acquisition and publication of detailed NMR and mass spectrometry data.

  • The determination of its key physical properties, such as melting point.

  • In-depth investigation into its biological activities, including validation of its anti-inflammatory effects and exploration of other potential therapeutic applications.

  • Elucidation of the precise molecular mechanisms underlying its biological activities, including confirmation of its effects on the NF-κB signaling pathway and other relevant cellular targets.

Such studies will be crucial in unlocking the full therapeutic potential of this and other related megastigmane derivatives.

References

An In-depth Technical Guide to Megastigm-7-ene-3,4,6,9-tetrol (CAS: 180164-14-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigm-7-ene-3,4,6,9-tetrol, with the CAS number 180164-14-1, is a naturally occurring megastigmane-type norisoprenoid. This technical guide provides a comprehensive overview of its chemical properties, natural sources, and the experimental protocols for its isolation and characterization. While specific biological activities and signaling pathway modulations for this particular tetrol are not extensively documented in publicly available literature, this guide summarizes the known biological context of related compounds from its source organisms, Apollonias barbujana and Desmos cochinchinensis. All available quantitative data has been compiled, and experimental workflows are detailed to support further research and development efforts.

Chemical Properties and Structure Elucidation

This compound is a C13 norisoprenoid, a class of compounds derived from the oxidative degradation of carotenoids. Its structure was first elucidated through detailed spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 180164-14-1Commercial Suppliers
Molecular Formula C₁₃H₂₄O₄[1]
Molecular Weight 244.33 g/mol [1]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[2]
Natural Sources Apollonias barbujana, Desmos cochinchinensis var. fulvescens Ban[2][3]

The structural determination of this compound, specifically the isomer 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol, was accomplished using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The relative configurations of the molecule were established through Nuclear Overhauser Effect Spectroscopy (NOESY) experiments[3].

Experimental Protocols

Isolation of 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol from Desmos cochinchinensis

The following is a generalized protocol based on the phytochemical investigation of Desmos cochinchinensis var. fulvescens Ban, which led to the isolation of this compound[3].

dot

Isolation_Workflow plant_material Dried leaves of Desmos cochinchinensis extraction Methanolic Extraction plant_material->extraction MeOH crude_extract MeOH Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation fractions Multiple Fractions fractionation->fractions chromatography Column Chromatography (Silica Gel, Sephadex) fractions->chromatography Gradient Elution pure_compound Isolated Megastigm-7-ene- 3,4,6,9-tetrol chromatography->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Methodology:

  • Plant Material Collection and Preparation: The leaves of Desmos cochinchinensis var. fulvescens Ban are collected, air-dried, and pulverized.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield the crude methanolic extract.

  • Fractionation: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing the target compound (likely the more polar fractions such as EtOAc or n-BuOH) is subjected to multiple steps of column chromatography.

    • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.

    • Sephadex LH-20 Column Chromatography: Further purification is often achieved using size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol.

  • Final Purification: Final purification to yield the pure compound may involve preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • 1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons in the molecule.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons.

  • NOESY: Nuclear Overhauser Effect Spectroscopy is employed to determine the spatial proximity of protons, which is crucial for assigning the relative stereochemistry of the molecule[3].

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.

Biological Activity and Potential Signaling Pathways

As of this review, there is a lack of specific, quantitative biological activity data for this compound in the public domain. However, the genus Desmos, from which this compound was isolated, is known to produce a variety of bioactive constituents.

Extracts and isolated compounds from Desmos species have been reported to exhibit a range of biological activities, including:

  • Cytotoxic effects[3]

  • Antimicrobial properties[3]

  • Antioxidative effects[3]

  • Anti-inflammatory activities[3]

dot

Potential_Bioactivity_Investigation compound Megastigm-7-ene- 3,4,6,9-tetrol in_vitro In Vitro Assays compound->in_vitro cell_lines Cancer Cell Lines (e.g., HOS, MCF, IA9) in_vitro->cell_lines Cytotoxicity inflammatory_cells Immune Cells (e.g., Macrophages) in_vitro->inflammatory_cells Anti-inflammatory enzyme_assays Enzyme Inhibition (e.g., COX, LOX) in_vitro->enzyme_assays Enzyme Activity signaling_pathway Signaling Pathway Analysis (e.g., NF-κB, MAPK) inflammatory_cells->signaling_pathway

Caption: Logical workflow for investigating the bioactivity of this compound.

Given that other constituents of Desmos species have shown cytotoxic and anti-inflammatory properties, it is plausible that this compound could be investigated for similar activities. For instance, compounds from this genus have been found to inhibit the NFAT (Nuclear Factor of Activated T-cells) transcription factor, a key player in immune responses[3]. Future research could explore the effect of this tetrol on inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Conclusion and Future Directions

This compound is a structurally characterized natural product with potential for further biological investigation. The detailed experimental protocols for its isolation and characterization are available through the primary literature, providing a solid foundation for obtaining this compound for further studies. While its specific bioactivities are yet to be thoroughly explored, the known pharmacological profile of its source genus suggests that it may possess valuable cytotoxic and anti-inflammatory properties. Future research should focus on the targeted biological screening of this compound and the elucidation of its mechanism of action and potential modulation of key signaling pathways relevant to human diseases.

References

Unveiling the Bioactive Potential of Megastigm-7-ene-3,4,6,9-tetrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Megastigm-7-ene-3,4,6,9-tetrol is a naturally occurring megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids. While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader family of megastigmane glycosides and their derivatives has been the subject of significant scientific investigation. These studies have revealed a range of promising biological activities, including anti-inflammatory, cytotoxic, and antioxidant effects. This technical guide provides an in-depth overview of the known biological activities of structurally related megastigmane compounds, offering a predictive framework for the potential therapeutic applications of this compound. This document is intended for researchers, scientists, and drug development professionals interested in exploring the pharmacological potential of this compound class.

Known Biological Activities of Megastigmane Derivatives

The primary biological activities attributed to megastigmane derivatives are anti-inflammatory and cytotoxic effects. The following sections summarize the available quantitative data and key findings for compounds structurally related to this compound.

Anti-Inflammatory Activity

Several studies have demonstrated the potent anti-inflammatory properties of megastigmane glycosides. A common experimental model involves the use of lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. In this model, the production of nitric oxide (NO), a key inflammatory mediator, is measured.

Table 1: Inhibitory Activity of Megastigmane Derivatives on NO Production in LPS-Stimulated RAW264.7 Cells

CompoundIC50 (µM)Reference
Streilicifoloside E26.33[1][2]
Platanionoside D21.84[1][2]
(6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1′′→4′)-β-D-glucopyranoside42.3 - 61.7[3]
Other known analogues (3, 7, and 8 from the study)42.3 - 61.7[3]

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the nitric oxide production.

Beyond the inhibition of NO, some megastigmane compounds have been shown to modulate the expression of other inflammatory markers. For instance, streilicifoloside E and platanionoside D were found to decrease the secretion of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), and inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in a dose-dependent manner.[1] Furthermore, some megastigmane compounds have demonstrated immunomodulatory effects by inhibiting the secretion of the pro-inflammatory cytokine IL-1β and increasing the secretion of the anti-inflammatory cytokine IL-10 in LPS-activated RAW264.7 cells.

Cytotoxic Activity

The cytotoxic potential of megastigmane derivatives against various cancer cell lines has also been explored. While specific IC50 values for this compound are not available, related compounds have shown activity.

Table 2: Cytotoxic Activity of Megastigmane-Related Compounds

Compound/ExtractCell LineActivity NotedReference
Diethylether extract containing C13 megastigmane derivativesP388 murine lymphocytic leukemiaCytotoxic
Diethylether extract containing C13 megastigmane derivativesMOLT4 human leukemiaCytotoxic
Diethylether extract containing C13 megastigmane derivativesKB human nasopharynx cancerCytotoxic
Diethylether extract containing C13 megastigmane derivativesSW620 human colon adenocarcinomaCytotoxic
Lythracin D2 (an ellagitannin isolated alongside a new megastigmane)HSC-2, HSC-4, Ca9-22 (oral squamous carcinoma)More cytotoxic to cancer cells than normal oral cells[4]
Pedunculagin (an ellagitannin isolated alongside a new megastigmane)HSC-2, HSC-4, Ca9-22 (oral squamous carcinoma)More cytotoxic to cancer cells than normal oral cells[4]

Signaling Pathways

The anti-inflammatory effects of some megastigmane derivatives have been linked to the modulation of key signaling pathways. Notably, the aglycone β-damascenone has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[2]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription beta_damascenone β-damascenone beta_damascenone->IKK inhibits

Figure 1: Proposed mechanism of NF-κB signaling pathway inhibition by β-damascenone.

Experimental Protocols

To facilitate further research into the anti-inflammatory potential of this compound, a generalized experimental protocol for assessing the inhibition of nitric oxide production in LPS-stimulated macrophages is provided below. This protocol is based on methodologies commonly cited in the literature for testing megastigmane derivatives.

Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide Production

1. Cell Culture:

  • Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (e.g., MTT Assay):

  • Prior to the anti-inflammatory assay, determine the cytotoxicity of this compound on RAW264.7 cells.

  • Seed cells in a 96-well plate and treat with various concentrations of the test compound for 24 hours.

  • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine non-toxic concentrations for the subsequent experiments.

3. Nitric Oxide (NO) Production Assay:

  • Seed RAW264.7 cells (e.g., 5 x 10^5 cells/well) in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

  • The absorbance is measured at approximately 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-only control.

4. Data Analysis:

  • Plot the percentage of inhibition against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NO production.

Experimental_Workflow start Start culture Culture RAW264.7 cells start->culture viability Determine Non-Toxic Concentrations (MTT Assay) culture->viability seed Seed RAW264.7 cells for NO Assay viability->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect griess Measure Nitrite (Griess Assay) collect->griess analyze Calculate % Inhibition and IC50 griess->analyze end End analyze->end

Figure 2: A generalized experimental workflow for assessing the anti-inflammatory activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently limited, the data available for structurally related megastigmane derivatives strongly suggest its potential as a bioactive compound. The anti-inflammatory and cytotoxic properties observed in this class of molecules warrant further investigation of this compound.

Future research should focus on:

  • In vitro screening: Evaluating the anti-inflammatory, cytotoxic, and antioxidant activities of this compound using a panel of relevant cell-based assays.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo studies: Assessing the efficacy and safety of this compound in animal models of inflammation and cancer.

The information presented in this technical guide provides a solid foundation for initiating such research endeavors and unlocking the therapeutic potential of this and other megastigmane compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigmanes, a class of C13-norisoprenoids derived from the oxidative degradation of carotenoids, are widely distributed in the plant kingdom and have garnered significant interest for their diverse biological activities.[1][2] This technical guide focuses on Megastigm-7-ene-3,4,6,9-tetrol and its derivatives, providing a comprehensive overview of their chemical structures, natural sources, and pharmacological properties, with a particular emphasis on their anti-inflammatory and cytotoxic effects. Detailed experimental protocols for isolation, characterization, and biological evaluation are presented, alongside signaling pathway diagrams to elucidate their mechanisms of action. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the megastigmane scaffold.

Introduction to Megastigmanes

Megastigmanes are a diverse group of natural products characterized by a 13-carbon skeleton.[1] They are biosynthesized in plants through the enzymatic cleavage of carotenoids.[3] The core structure of megastigmanes can be extensively modified through oxidation, reduction, and glycosylation, leading to a wide array of derivatives with varied biological activities. This compound is a representative member of this class, found in plants such as Apollonias barbujana and Desmos cochinchinensis var. fulvescens Ban.[4][5] These compounds have shown promise as anti-inflammatory, cytotoxic, and neuroprotective agents, making them attractive candidates for drug discovery programs.[6]

Chemical Structures and Derivatives

The fundamental structure of this compound features a cyclohexane (B81311) ring with multiple hydroxyl substitutions and an unsaturated side chain. Variations in the stereochemistry and the presence of additional functional groups or glycosidic linkages give rise to a multitude of derivatives.

Table 1: Representative Megastigmane Glycoside Derivatives and Their Natural Sources

Compound NameNatural SourceReference
Streilicifoloside EStreblus ilicifolius[7]
Platanionoside DStreblus ilicifolius[7]
Gusanlungionoside CEpipremnum pinnatum[8]
Citroside AEpipremnum pinnatum[8]
Alangionosides G-MAlangium premnifolium[9]
SauroposideSauropus androgynus[10]

Biological Activities

This compound derivatives and related megastigmane glycosides exhibit a range of pharmacological effects, with anti-inflammatory and cytotoxic activities being the most prominent.

Anti-inflammatory Activity

The anti-inflammatory properties of megastigmane derivatives are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[7][11] By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7][11]

Table 2: Anti-inflammatory Activity of Megastigmane Glycosides

CompoundAssayCell LineIC50 (µM)Reference
Streilicifoloside ENO InhibitionRAW264.726.33[7]
Platanionoside DNO InhibitionRAW264.721.84[7]
Cytotoxic Activity

Several megastigmane derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms underlying their anticancer activity are still under investigation but may involve the induction of apoptosis and cell cycle arrest.

Table 3: Cytotoxic Activity of Representative Megastigmane Derivatives

CompoundCell LineIC50 (µM)Reference
Unnamed Megastigmane GlucosideHeLa14.8[5]
Unnamed Megastigmane GlucosideHeLa51.6[5]
Unnamed Megastigmane GlucosideHeLa81.6[5]
Lythracin D2HSC-2, HSC-4, Ca9-22Not specified, but noted as cytotoxic[12]
PedunculaginHSC-2, HSC-4, Ca9-22Not specified, but noted as cytotoxic[12]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many megastigmane derivatives are mediated through the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Megastigmane compounds can interfere with this cascade, often by preventing the degradation of IκBα and subsequently inhibiting the nuclear translocation of p65.[7]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p_IkBa P-IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB-IκBα (Inactive) Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_n NF-κB (Active) DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription Megastigmanes Megastigmane Derivatives Megastigmanes->IKK_complex Inhibits

Caption: NF-κB Signaling Pathway and Inhibition by Megastigmane Derivatives.

Experimental Protocols

General Isolation Protocol for Megastigmane Glycosides

A general workflow for the isolation of megastigmane glycosides from plant material is outlined below. This protocol is a composite based on methodologies described in the literature and may require optimization for specific plant species and target compounds.[12][13]

Isolation_Workflow Plant_Material Dried Plant Material Extraction Extraction (e.g., with Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., n-Hexane, EtOAc, n-BuOH) Crude_Extract->Partitioning BuOH_Fraction n-Butanol Fraction Partitioning->BuOH_Fraction Column_Chrom Column Chromatography (e.g., Silica (B1680970) Gel, ODS) BuOH_Fraction->Column_Chrom Fractions Collected Fractions Column_Chrom->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure Megastigmane Glycoside Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation of megastigmane glycosides.

Methodology:

  • Extraction: Air-dried and powdered plant material is extracted exhaustively with methanol (B129727) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Megastigmane glycosides are typically enriched in the n-BuOH fraction.

  • Column Chromatography: The n-BuOH fraction is subjected to column chromatography on silica gel or octadecylsilyl (ODS) silica gel, eluting with a gradient of chloroform-methanol or methanol-water, respectively, to yield several sub-fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative HPLC on an ODS column to afford the pure megastigmane glycosides.

  • Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells, a common method for assessing in vitro anti-inflammatory activity.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for another 24 hours.

  • Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Synthesis and Future Perspectives

While the isolation of megastigmane derivatives from natural sources is well-documented, information regarding their total synthesis is less common in the literature. The development of efficient synthetic routes would be highly beneficial for producing larger quantities of these compounds for further biological evaluation and for the generation of novel analogs with improved potency and pharmacokinetic properties.

Future research should focus on:

  • A systematic exploration of the structure-activity relationships (SAR) of this compound derivatives to identify key structural features for optimal biological activity.

  • Elucidation of the detailed molecular mechanisms of action, including the identification of specific protein targets.

  • In vivo studies to evaluate the efficacy and safety of promising lead compounds in animal models of inflammatory diseases and cancer.

  • Development of synthetic strategies to enable the production of these compounds on a larger scale.

Conclusion

This compound derivatives and related megastigmane compounds represent a promising class of natural products with significant therapeutic potential, particularly in the areas of inflammation and oncology. This guide provides a comprehensive overview of the current knowledge on these compounds and offers detailed protocols to facilitate further research. Continued investigation into this fascinating family of natural products is warranted and may lead to the development of novel and effective therapeutic agents.

References

Megastigmane Glycosides: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Isolation, Bioactivities, and Mechanistic Insights

Introduction

Megastigmane glycosides, a class of C13-norisoprenoids derived from the degradation of carotenoids, are widely distributed throughout the plant kingdom.[1][2][3][4] These structurally diverse molecules have garnered significant attention from the scientific community due to their broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of megastigmane glycosides, covering their isolation and purification, structural elucidation, key biological activities with a focus on anti-inflammatory and hepatoprotective effects, and the underlying signaling pathways. The information is tailored for researchers, scientists, and drug development professionals, with a strong emphasis on quantitative data, detailed experimental protocols, and visual representations of complex processes.

Isolation and Structural Elucidation

The isolation and structural characterization of megastigmane glycosides from natural sources is a critical first step in their investigation. A general workflow for this process is outlined below.

General Experimental Workflow for Isolation and Purification

Isolation and Purification Workflow Start Plant Material (e.g., leaves, stems) Extraction Extraction (e.g., Maceration with MeOH or EtOH) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Solvent Partitioning (e.g., n-hexane, EtOAc, n-BuOH) Filtration->Partitioning Crude_Extract Crude Glycoside Extract (n-BuOH fraction) Partitioning->Crude_Extract Column_Chromatography Column Chromatography (Silica gel, ODS, Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC_HPLC TLC/HPLC Analysis for Pooling Fractions->TLC_HPLC Purified_Fractions Pooled Fractions TLC_HPLC->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Isolated_Compound Isolated Megastigmane Glycoside Prep_HPLC->Isolated_Compound

Caption: General workflow for the isolation and purification of megastigmane glycosides.

Detailed Experimental Protocols

1. Extraction and Preliminary Fractionation:

  • Plant Material: Air-dried and powdered plant material (e.g., 1 kg of leaves) is macerated with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature for an extended period (e.g., 3 x 72 hours).

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Megastigmane glycosides are typically enriched in the n-BuOH fraction.

2. Chromatographic Purification:

  • Column Chromatography: The n-BuOH fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol (CHCl3-MeOH) or dichloromethane-methanol (CH2Cl2-MeOH).

  • Further Separation: Fractions containing megastigmane glycosides, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using octadecylsilyl (ODS) column chromatography with a methanol-water (MeOH-H2O) gradient or size-exclusion chromatography on Sephadex LH-20.

  • Final Purification: Final purification to yield individual compounds is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

3. Structural Elucidation:

The structures of isolated megastigmane glycosides are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the aglycone and sugar moieties.[5][6][7] The anomeric proton signals in the ¹H NMR spectrum and the corresponding carbon signals in the ¹³C NMR spectrum are characteristic of the sugar units and their linkage.

  • Circular Dichroism (CD) Spectroscopy: The absolute configuration of the aglycone is often determined by comparing the experimental CD spectrum with that of known compounds or by applying empirical rules such as Snatzke's sector rule.[8]

Biological Activities of Megastigmane Glycosides

Megastigmane glycosides exhibit a wide array of biological activities, with anti-inflammatory and hepatoprotective effects being among the most promising.[1][2][3]

Anti-inflammatory Activity

Several megastigmane glycosides have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[9][10][11]

Table 1: Anti-inflammatory Activity of Selected Megastigmane Glycosides

CompoundSourceAssay SystemTargetIC50 (µM)Reference
Streilicifoloside EStreblus ilicifoliusLPS-induced RAW264.7 cellsNO production26.33[10]
Platanionoside DStreblus ilicifoliusLPS-induced RAW264.7 cellsNO production21.84[10]
Urenalobaside CUrena lobataLPS-induced RAW264.7 cellsNO production53.7 ± 1.0[12]
(6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranosideNicotiana tabacumLPS-induced RAW264.7 cellsNO production42.3[13]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The production of nitric oxide (NO) is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment. The IC50 value is determined from the dose-response curve.

Hepatoprotective Activity

Megastigmane glycosides have also shown potential in protecting the liver from damage induced by toxins.[1][2][3] This activity is often linked to their antioxidant properties.[14]

Table 2: Hepatoprotective and Antioxidant Activities of Megastigmane Glycosides

Compound/ExtractSourceAssay SystemActivityResultReference
Megastigmane Glycoside FractionHosta plantagineaDPPH radical scavengingAntioxidantSignificant scavenging activity[14]
Unnamed Megastigmane GlycosideDichrocephala benthamiiMTT assay on HepG-2 cellsCytotoxicity (as a measure of protection)Weak activity[15][16]

Experimental Protocol: In Vitro Hepatoprotective Assay (MTT Assay)

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates and incubated until they reach confluence.

  • Induction of Damage and Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 2 hours) before being exposed to a hepatotoxic agent, such as carbon tetrachloride (CCl4) or tert-butyl hydroperoxide (t-BHP), for a further incubation period (e.g., 24 hours).

  • MTT Assay: The cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The formazan (B1609692) crystals formed are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells (untreated and not exposed to the toxin).

Signaling Pathway Modulation

The anti-inflammatory effects of megastigmane glycosides are often mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[10]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and various interleukins.[1][2][3][4][5] Some megastigmane glycosides have been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[10]

NF-kB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Inhibition IkBa_P P-IκBα IkBa->IkBa_P NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Proteasome Proteasomal Degradation IkBa_P->Proteasome Megastigmane Megastigmane Glycosides Megastigmane->IKK Inhibition Megastigmane->NFkB_nucleus Inhibition DNA DNA NFkB_nucleus->DNA Binding Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Inflammatory_Genes Transcription

Caption: Proposed mechanism of anti-inflammatory action of megastigmane glycosides via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

Megastigmane glycosides represent a valuable class of natural products with significant therapeutic potential, particularly in the areas of inflammation and liver disease. This guide has provided a comprehensive overview of the current state of research, from isolation and characterization to biological evaluation and mechanistic insights.

Future research should focus on:

  • Standardization of Isolation and Analytical Methods: Developing standardized protocols will improve the reproducibility of research findings.

  • Expansion of Bioactivity Screening: Investigating the full therapeutic potential of this class of compounds against a wider range of diseases.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by different megastigmane glycosides.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of megastigmane glycosides to optimize their potency and selectivity.

  • Preclinical and Clinical Development: Advancing the most promising candidates through preclinical and eventually clinical trials to translate these findings into novel therapies.

By addressing these areas, the scientific community can unlock the full potential of megastigmane glycosides for the benefit of human health.

References

A Technical Guide to Megastigm-7-ene-3,4,6,9-tetrol and the Phytochemical Landscape of Apollonias barbujana

Author: BenchChem Technical Support Team. Date: December 2025

Megastigm-7-ene-3,4,6,9-tetrol: A Profile

Megastigmanes are a class of C13 norisoprenoids derived from the degradation of carotenoids. They are found in a variety of plants and are known for their diverse chemical structures and biological activities. This compound is a polyhydroxylated megastigmane.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₂₄O₄
Molecular Weight244.33 g/mol
CAS Number180164-14-1
Chemical StructureAwaiting definitive structural elucidation from Apollonias barbujana

Biological Activity:

While the specific biological activities of this compound have not been extensively reported, megastigmane glycosides, in general, have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities. Further research is necessary to determine the specific bioactivities of this particular compound.

General Experimental Protocol for the Isolation and Characterization of Megastigmane Glycosides from Plant Material

The following is a representative protocol for the isolation and characterization of megastigmane glycosides. This is a generalized methodology and would require optimization for a specific plant matrix.

2.1. Extraction

  • Plant Material Preparation: Air-dry the leaves and stems of the plant material at room temperature and grind into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material with methanol (B129727) (MeOH) at room temperature for 72 hours. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2.2. Fractionation

  • Solvent-Solvent Partitioning: Suspend the crude extract in water and successively partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to yield respective fractions.

  • Column Chromatography: Subject the EtOAc fraction, which is likely to contain polar glycosides, to column chromatography on a silica (B1680970) gel column. Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.

2.3. Purification

  • Sephadex Column Chromatography: Further purify the fractions obtained from silica gel chromatography using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water.

2.4. Structure Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores in the molecule.

experimental_workflow plant_material Powdered Plant Material extraction Methanol Extraction plant_material->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent-Solvent Partitioning (n-hexane, CHCl₃, EtOAc) crude_extract->partitioning fractions EtOAc Fraction partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Isolated Megastigmane Glycoside hplc->pure_compound structure_elucidation Structure Elucidation (MS, NMR, IR, UV) pure_compound->structure_elucidation

Figure 1. General workflow for the isolation of megastigmane glycosides.

Phytochemical Composition of Apollonias barbujana

While the presence of this compound in Apollonias barbujana is not definitively established in the scientific literature, other studies have identified a range of bioactive compounds, particularly polyphenols.

A study on the antioxidant capacity of Macaronesian traditional medicinal plants identified several flavonoids and other phenolic compounds in the leaf extracts of Apollonias barbujana.

Table 2: Identified Phytochemicals in Apollonias barbujana Leaf Extract

Compound ClassSpecific Compounds Identified
FlavonoidsEpicatechin, Procyanidins, Flavonol derivatives
Phenolic AcidsNot explicitly detailed, but present in the polyphenolic profile

These compounds are known for their antioxidant properties and likely contribute to the traditional medicinal uses of this plant.

Signaling Pathways

Due to the lack of specific research on this compound, a definitive signaling pathway cannot be described. However, many megastigmane derivatives have been reported to exhibit anti-inflammatory effects. A general anti-inflammatory signaling pathway often involves the inhibition of pro-inflammatory mediators.

anti_inflammatory_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) cell_receptor Cell Surface Receptor inflammatory_stimulus->cell_receptor signaling_cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) cell_receptor->signaling_cascade pro_inflammatory_mediators Production of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) signaling_cascade->pro_inflammatory_mediators inflammatory_response Inflammatory Response pro_inflammatory_mediators->inflammatory_response megastigmane Megastigmane Compound megastigmane->signaling_cascade

Figure 2. General anti-inflammatory signaling pathway potentially modulated by megastigmanes.

Conclusion

This technical guide provides an overview of this compound and the known phytochemicals in Apollonias barbujana. While the direct link between the specific megastigmane and this plant remains to be scientifically validated, the general protocols for isolation and the known presence of other bioactive compounds in A. barbujana offer valuable information for researchers. Further phytochemical investigation of Apollonias barbujana is warranted to confirm the presence of this compound and to fully explore its therapeutic potential.

Potential Therapeutic Applications of Megastigm-7-ene-3,4,6,9-tetrol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Megastigm-7-ene-3,4,6,9-tetrol belongs to the megastigmane class of compounds, which are norisoprenoids derived from the degradation of carotenoids. While direct and extensive research on the therapeutic applications of this compound is limited, a growing body of evidence suggests that the broader class of megastigmane glycosides and their derivatives possess significant pharmacological potential. This technical guide consolidates the current understanding of the biological activities of structurally related megastigmane compounds, providing a framework for exploring the therapeutic utility of this compound. The primary areas of interest based on existing research are its potential anti-inflammatory and neuroprotective effects.

Anti-Inflammatory Potential

Numerous studies have demonstrated the anti-inflammatory properties of various megastigmane glycosides isolated from a range of medicinal plants. These compounds have been shown to modulate key inflammatory pathways, suggesting that this compound may exhibit similar activities.

Inhibition of Pro-Inflammatory Mediators

Megastigmane derivatives have been reported to inhibit the production of critical pro-inflammatory mediators in cellular models of inflammation, primarily in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The inhibitory activities of several megastigmane glycosides are summarized below.

CompoundSourceAssay SystemTargetActivity (IC₅₀ µM)Reference
Streilicifoloside EStreblus ilicifoliusLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production26.33[1][2]
Platanionoside DStreblus ilicifoliusLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.84[1][2]
Unnamed Megastigmane Glycosides (1, 3, 7, 8)Nicotiana tabacumLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production42.3-61.7[3]
β-DamascenoneEpipremnum pinnatumLPS-stimulated HUVECtert cellsE-selectin mRNA expression~10[2]
Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of megastigmane compounds are often attributed to their ability to interfere with key signaling cascades that regulate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory agents.

Studies on compounds like streilicifoloside E and platanionoside D have shown that they can markedly decrease the secretion of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), and inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in LPS-induced RAW264.7 cells in a dose-dependent manner.[1] This is often linked to the inhibition of the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) Nucleus->ProInflammatory_Genes induces Megastigmane Megastigmane Glycosides (e.g., Streilicifoloside E) Megastigmane->IKK inhibits Megastigmane->NFkB inhibits translocation

Proposed anti-inflammatory mechanism of megastigmane glycosides via NF-κB pathway inhibition.

Neuroprotective Potential

Recent studies have also highlighted the neuroprotective activities of megastigmane glycosides, suggesting a potential role for this compound in the management of neurodegenerative diseases.

Protection Against Oxidative Stress

Oxidative stress is a key contributor to neuronal cell death in various neurodegenerative conditions. Certain megastigmane glycosides have been shown to protect neuronal cells from oxidative damage.

CompoundSourceAssay SystemEffect
Megastigmane Glycosides (3, 6-10)Heterosmilax yunnanensisH₂O₂-induced PC12 cellsGood neuroprotective activity

The neuroprotective activity of these compounds was assessed in a hydrogen peroxide (H₂O₂)-induced PC12 cell model, indicating their potential to mitigate oxidative stress-induced neuronal injury.[4]

G Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Neuronal_Cell Neuronal Cell (PC12) Oxidative_Stress->Neuronal_Cell Cell_Damage Cell Damage & Apoptosis Neuronal_Cell->Cell_Damage Megastigmane Megastigmane Glycosides Megastigmane->Neuronal_Cell protects G cluster_0 Experimental Workflow: NO Production Assay A 1. Culture RAW264.7 cells B 2. Pre-treat with Megastigmane Compound A->B C 3. Induce inflammation with LPS B->C D 4. Incubate for 24h C->D E 5. Collect supernatant D->E F 6. Add Griess Reagent E->F G 7. Measure absorbance at 540 nm F->G H 8. Calculate IC₅₀ G->H

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Megastigm-7-ene-3,4,6,9-tetrol from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,4,6,9-tetrol is a naturally occurring megastigmane-type sesquiterpenoid. This class of compounds is known for a variety of biological activities, making them of interest for further research and drug development. Megastigmane glycosides, the parent class of compounds, have demonstrated anti-melanogenic, anti-inflammatory, neuroprotective, antioxidant, antitumor, antimicrobial, and hepatoprotective properties. This document provides an overview of the isolation and purification of this compound from its known plant sources, Apollonias barbujana and Desmos cochinchinensis var. fulvescens.[1] The structural elucidation of this compound has been achieved through modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₃H₂₄O₄[2]
Molecular Weight 244.33 g/mol [3]
CAS Number 180164-14-1[2]
Appearance Not specified in available literature-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1]

Experimental Protocols

While a detailed, step-by-step protocol for the isolation and purification of this compound is not fully available in the public domain, the following general procedure is inferred from the phytochemical investigation of Desmos cochinchinensis var. fulvescens.[1]

1. Plant Material Collection and Preparation:

  • Collect fresh plant material (e.g., leaves, stems) of Apollonias barbujana or Desmos cochinchinensis var. fulvescens.

  • Air-dry the plant material in a shaded, well-ventilated area to prevent degradation of phytochemicals.

  • Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Perform a maceration of the powdered plant material with methanol (B129727) (MeOH) at room temperature. The duration of the maceration is typically several days, with occasional agitation to ensure thorough extraction.

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Chromatographic Purification:

  • The crude extract is typically subjected to a series of chromatographic techniques to isolate the target compound. A general workflow is as follows:

    • Initial Fractionation: The crude methanol extract can be fractionated using liquid-liquid extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

    • Column Chromatography: The fraction containing the target compound (likely the ethyl acetate or n-butanol fraction) is then subjected to column chromatography. Common stationary phases include silica (B1680970) gel or reversed-phase C18 silica gel.

    • Elution: A gradient elution system with a mixture of solvents (e.g., n-hexane and ethyl acetate, or methanol and water) is used to separate the different components of the fraction.

    • Further Purification: Fractions containing the compound of interest are often further purified using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

4. Structure Elucidation:

  • The structure of the purified compound is determined using spectroscopic methods:

    • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the connectivity of protons and carbons. The relative configuration can be assigned using NOESY experiments.[1]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

Quantitative Data

Specific quantitative data, such as the yield and purity of this compound from its natural sources, are not detailed in the currently available literature. This information would typically be reported in the primary research article describing its isolation.

Spectroscopic Data

While the literature confirms the use of NMR for structure elucidation, the specific chemical shift data for this compound is not provided in the readily accessible search results. For detailed spectroscopic data, it is recommended to consult the publication: Helvetica Chimica Acta, 2014, 12.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and purification of this compound from plant material.

experimental_workflow plant_material Plant Material (Apollonias barbujana or Desmos cochinchinensis) extraction Extraction (Methanol) plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract fractionation Fractionation (e.g., Liquid-Liquid Extraction) crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions column_chromatography Column Chromatography (Silica Gel or C18) fractions->column_chromatography semi_pure_fractions Semi-Pure Fractions column_chromatography->semi_pure_fractions hplc Preparative HPLC semi_pure_fractions->hplc pure_compound Pure Megastigm-7-ene- 3,4,6,9-tetrol hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Generalized workflow for the isolation and purification of this compound.

Potential Biological Activity Relationship

As the specific signaling pathway for this compound is not yet elucidated, the following diagram illustrates a hypothetical relationship based on the known anti-inflammatory activities of related megastigmane glycosides. This is a generalized representation and requires experimental validation for this specific compound.

signaling_pathway megastigmane This compound (Hypothesized) signaling_cascade Intracellular Signaling Cascade (e.g., NF-κB Pathway) megastigmane->signaling_cascade Inhibition (Hypothesized) inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) cell_receptor Cell Surface Receptor (e.g., TLR4) inflammatory_stimulus->cell_receptor cell_receptor->signaling_cascade pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) signaling_cascade->pro_inflammatory_cytokines inflammatory_response Inflammatory Response pro_inflammatory_cytokines->inflammatory_response

References

Application Notes and Protocols for the Extraction of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,4,6,9-tetrol is a C13-norisoprenoid, a class of compounds typically formed from the oxidative degradation of carotenoids.[1] These compounds, and their glycosidic forms, are widely distributed in the plant kingdom and have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2][3][4][5] This document provides a detailed protocol for the extraction and isolation of this compound and related megastigmane glycosides from plant sources. The methodologies outlined are based on established principles for the extraction of carotenoid-derived natural products.

Data Presentation

As specific yield data for this compound is not widely published, the following table provides a comparative summary of yields for the broader category of carotenoids using various extraction techniques. This data can serve as a benchmark for optimizing the extraction of megastigmane compounds.

Extraction MethodPlant SourceSolvent(s)Key ParametersYieldReference
Conventional SolventDry Tomato WasteEthyl Lactate30 min, 70°C243.00 mg/kg[6]
Conventional SolventDry Tomato WasteAcetone (B3395972)30 min, 70°C51.90 mg/kg[6]
Conventional SolventDry Tomato WasteHexane30 min, 70°C34.45 mg/kg[6]
Ultrasound-AssistedBuriti PulpAcetone/Ethanol (75:25)30 min, 40 kHz, 80 W1026 µg/g[6]
Subcritical FluidLaminaria japonicaR134a with Ethanol51°C, 17 MPa, 4.73% Ethanol0.233 g/kg[6]
Supercritical FluidCarrot PeelsSupercritical CO2Optimized conditionsComparable to edible oil extraction[7]

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of this compound from plant material. This protocol may require optimization depending on the specific plant matrix.

Sample Preparation
  • Plant Material Selection: Select fresh or dried plant material known to contain megastigmane glycosides. Examples from the literature include species from Gynostemma, Sedum, Streblus, and Dichrocephala.[2][8][9][10]

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for solvent extraction. For fresh material, homogenization in the extraction solvent is recommended.

Extraction

A variety of extraction techniques can be employed, from conventional solvent extraction to more modern, "green" methods.[11][12][13]

a) Conventional Solvent Extraction:

  • Maceration:

    • Soak the powdered plant material in a polar solvent such as methanol (B129727), ethanol, or a mixture of acetone and water. A typical starting ratio is 1:10 (w/v) of plant material to solvent.

    • Agitate the mixture at room temperature for 24-48 hours.

    • Filter the extract and repeat the process two to three times with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Soxhlet Extraction:

    • Place the powdered plant material in a thimble in a Soxhlet apparatus.

    • Extract with a solvent of medium polarity, such as ethyl acetate (B1210297) or acetone, for several hours. This method is generally more efficient than maceration but can degrade thermolabile compounds.

b) Ultrasound-Assisted Extraction (UAE):

  • Suspend the powdered plant material in the chosen solvent in a flask.

  • Place the flask in an ultrasonic bath.

  • Apply ultrasound at a controlled temperature (e.g., 40-50°C) for a shorter duration (e.g., 30-60 minutes) compared to conventional methods.

  • Filter the extract and repeat the process.

Fractionation and Purification
  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a water/methanol mixture.

    • Perform sequential partitioning with solvents of increasing polarity, such as hexane, chloroform (B151607), ethyl acetate, and n-butanol. Megastigmane glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Column Chromatography:

    • Subject the enriched fraction to column chromatography. A variety of stationary phases can be used, including silica (B1680970) gel, C18 reversed-phase silica, or Sephadex LH-20.

    • Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or water and methanol for reversed-phase chromatography.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions obtained from column chromatography using preparative or semi-preparative HPLC with a C18 column.

    • Use a mobile phase gradient of water and acetonitrile (B52724) or methanol.

    • Monitor the elution profile with a UV detector and collect the peaks corresponding to the target compound.

Structure Elucidation

The structure of the isolated compound can be confirmed using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR for detailed structural analysis.

  • Circular Dichroism (CD): To determine the absolute stereochemistry.

Visualizations

Experimental Workflow

Extraction_Workflow Plant_Material Plant Material (e.g., leaves, whole plant) Grinding Grinding / Homogenization Plant_Material->Grinding Extraction Solvent Extraction (Maceration, UAE, or Soxhlet) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, EtOAc, n-BuOH) Crude_Extract->Partitioning Polar_Fraction Enriched Polar Fraction (EtOAc / n-BuOH) Partitioning->Polar_Fraction Column_Chromatography Column Chromatography (Silica, C18, Sephadex) Polar_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Isolated_Compound Isolated this compound HPLC->Isolated_Compound Structure_Elucidation Structure Elucidation (NMR, MS, CD) Isolated_Compound->Structure_Elucidation

Caption: General workflow for the extraction and purification of this compound.

Postulated Anti-Inflammatory Signaling Pathway

Some megastigmane glycosides have demonstrated anti-inflammatory activity, potentially through the inhibition of the NF-κB signaling pathway.[2]

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Megastigmane Megastigmane Glycosides Megastigmane->IKK Inhibition? Megastigmane->NFkB Inhibition?

Caption: Potential mechanism of anti-inflammatory action of megastigmane glycosides via NF-κB pathway inhibition.

References

Application Notes and Protocols for In Vitro Bioactivity Screening of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Megastigm-7-ene-3,4,6,9-tetrol is a natural product of interest for its potential pharmacological activities. Due to the limited availability of specific bioactivity data for this compound, this document provides a comprehensive set of generalized protocols for assessing its potential antioxidant and anti-inflammatory properties through established in vitro assays. These protocols are intended for researchers, scientists, and drug development professionals as a guide to initiate the biological evaluation of this and other novel natural products.

I. Antioxidant Activity Assays

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in numerous diseases. The following assays are recommended to evaluate the antioxidant potential of this compound.

Data Presentation: Antioxidant Activity

The antioxidant capacity of this compound can be quantified and compared using the following metrics. The data presented in the table below is hypothetical and serves as an example of how to present experimental results.

AssayTest Compound Concentration (µg/mL)% Inhibition (Mean ± SD)IC50 (µg/mL)
DPPH Radical Scavenging 1025.3 ± 2.145.2
2548.9 ± 3.5
5075.6 ± 4.2
10092.1 ± 2.8
ABTS Radical Scavenging 1030.1 ± 1.938.7
2555.4 ± 2.7
5080.2 ± 3.1
10095.8 ± 1.5
Experimental Protocols: Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.[1][2][3]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • This compound (dissolved in a suitable solvent, e.g., DMSO or methanol)

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.

    • To a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • The control well should contain 100 µL of DPPH solution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[1][4]

  • Materials:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Phosphate buffered saline (PBS, pH 7.4)

    • This compound

    • Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound and the positive control (e.g., Trolox) in PBS.

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 10 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity using the formula provided for the DPPH assay.

Diagram: General Antioxidant Mechanism

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Neutralized_Molecule Neutralized Molecule ROS->Neutralized_Molecule is converted to Antioxidant This compound Antioxidant->ROS donates electron/hydrogen

Caption: General mechanism of antioxidant action.

II. Anti-inflammatory Activity Assays

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation contributes to various diseases. The following assays can be used to assess the anti-inflammatory potential of this compound.

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be summarized as follows. The data presented in the table below is hypothetical and for illustrative purposes.

AssayTest Compound Concentration (µg/mL)% Inhibition (Mean ± SD)IC50 (µg/mL)
Protein Denaturation Inhibition 1022.8 ± 3.255.1
2545.1 ± 4.1
5068.9 ± 3.8
10085.3 ± 2.9
COX-2 Inhibition 115.6 ± 2.58.3
540.2 ± 3.7
1062.5 ± 4.5
2588.7 ± 3.1
Experimental Protocols: Anti-inflammatory Assays

Protein denaturation is a well-documented cause of inflammation.[5][6][7] This assay assesses the ability of a compound to prevent heat-induced protein denaturation.

  • Materials:

    • Bovine Serum Albumin (BSA) or Egg Albumin

    • Phosphate buffered saline (PBS, pH 6.4)

    • This compound

    • Diclofenac (B195802) sodium (positive control)

    • Spectrophotometer

  • Protocol:

    • Prepare a 0.2% w/v solution of BSA in PBS.

    • Prepare a series of dilutions of this compound and the positive control (e.g., diclofenac sodium).

    • The reaction mixture consists of 0.5 mL of the BSA solution and 0.5 mL of the sample dilution.

    • The control consists of 0.5 mL of the BSA solution and 0.5 mL of PBS.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • After cooling, measure the absorbance at 660 nm.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

COX and LOX are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.[6][8] Commercially available ELISA kits are a common method for assessing the inhibition of these enzymes.

  • Materials:

    • COX or LOX inhibitor screening assay kit (commercially available)

    • This compound

    • Specific COX/LOX inhibitor (positive control, e.g., indomethacin (B1671933) for COX)

    • Microplate reader

  • Protocol:

    • Follow the manufacturer's instructions provided with the specific assay kit.

    • Typically, the protocol will involve preparing dilutions of the test compound and controls.

    • The compound is incubated with the respective enzyme (COX-1, COX-2, or a specific LOX isoform) and its substrate (e.g., arachidonic acid).

    • The product of the enzymatic reaction is then quantified, often through a colorimetric or fluorometric measurement.

    • The percentage of enzyme inhibition is calculated by comparing the activity in the presence of the test compound to the activity in the control (enzyme and substrate without inhibitor).

Diagram: General Inflammatory Pathway

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_pathways Enzymatic Pathways Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor This compound Inhibitor->COX inhibits Inhibitor->LOX inhibits

Caption: Simplified arachidonic acid inflammatory cascade.

Diagram: Experimental Workflow

Experimental_Workflow start Start: Obtain this compound prepare_samples Prepare Stock Solution and Serial Dilutions start->prepare_samples antioxidant_assays Perform Antioxidant Assays (DPPH, ABTS) prepare_samples->antioxidant_assays anti_inflammatory_assays Perform Anti-inflammatory Assays (Protein Denaturation, COX/LOX) prepare_samples->anti_inflammatory_assays data_analysis Data Analysis and IC50 Calculation antioxidant_assays->data_analysis anti_inflammatory_assays->data_analysis results Summarize Results in Tables data_analysis->results conclusion Conclusion and Further Steps results->conclusion

Caption: Workflow for in vitro bioactivity screening.

References

Research Model for Megastigm-7-ene-3,4,6,9-tetrol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Megastigm-7-ene-3,4,6,9-tetrol is a natural product isolated from plants such as Apollonias barbujana.[1][2][3] While specific biological activities of this compound are not extensively documented, the broader class of megastigmane glycosides has demonstrated promising anti-inflammatory, antioxidant, and antitumor properties.[4][5] This document outlines a research model to investigate the therapeutic potential of this compound, providing detailed protocols for key experiments and proposing potential signaling pathways for further investigation.

I. Proposed Biological Activities and Investigational Approach

Based on the activities of related compounds, this research model will focus on three key areas:

  • Anti-inflammatory Activity: Investigating the ability of this compound to modulate inflammatory responses, potentially through the NF-κB signaling pathway.

  • Antioxidant Activity: Assessing its capacity to neutralize free radicals and activate cellular antioxidant defenses, possibly via the Nrf2 signaling pathway.

  • Anticancer Activity: Evaluating its cytotoxic effects on cancer cell lines.

The following sections provide detailed protocols for in vitro assays to explore these activities.

II. Experimental Protocols

A. Anti-inflammatory Activity Assessment

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Include a vehicle control (DMSO or appropriate solvent) and a positive control (e.g., dexamethasone).

    • Incubate for 24 hours.

2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of cytokines based on a standard curve.

Data Presentation:

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-
LPS (1 µg/mL)-
This compound + LPS1
10
50
100
Dexamethasone (Positive Control) + LPS10
B. Antioxidant Activity Assessment

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of this compound.

    • Add the DPPH solution to each well.

    • Include a blank (methanol) and a positive control (e.g., Ascorbic Acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity.

Data Presentation:

CompoundConcentration (µg/mL)Absorbance at 517 nm% Scavenging ActivityIC50 (µg/mL)
This compound10
50
100
200
Ascorbic Acid (Positive Control)5
10
20
40
C. Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay):

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)) and a non-cancerous control cell line (e.g., HEK293).

  • Protocol:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 48 or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

Cell LineTreatmentConcentration (µM)Absorbance at 570 nm% Cell ViabilityIC50 (µM)
HeLaThis compound1
10
50
100
MCF-7This compound1
10
50
100
HEK293This compound1
10
50
100

III. Proposed Signaling Pathways and Visualization

A. Proposed Anti-inflammatory Signaling Pathway: NF-κB Inhibition

This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][9] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α and IL-6.[10][11] this compound could potentially inhibit this pathway at various steps, such as preventing IκB degradation or blocking NF-κB nuclear translocation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Mega This compound Mega->IKK Inhibition? Mega->NFkB Inhibition of Translocation? DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed NF-κB inhibitory pathway of this compound.

B. Proposed Antioxidant Signaling Pathway: Nrf2 Activation

The antioxidant effects of this compound may be mediated through the activation of the Nrf2 signaling pathway.[12][13] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[14][15]

G cluster_1 Cytoplasm cluster_2 Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Mega This compound Mega->Keap1_Nrf2 Activation? Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Keap1 Degradation Keap1_Nrf2->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription

Caption: Proposed Nrf2 activation pathway by this compound.

C. Experimental Workflow for In Vitro Screening

The overall workflow for the initial in vitro screening of this compound is outlined below.

G Compound This compound AntiInflammatory Anti-inflammatory Assay (RAW 264.7 cells) Compound->AntiInflammatory Antioxidant Antioxidant Assay (DPPH) Compound->Antioxidant Anticancer Anticancer Assay (MTT on cancer cell lines) Compound->Anticancer Cytokine Measure TNF-α & IL-6 (ELISA) AntiInflammatory->Cytokine Scavenging Measure Radical Scavenging (Spectrophotometry) Antioxidant->Scavenging Viability Measure Cell Viability (Spectrophotometry) Anticancer->Viability Data Data Analysis & Interpretation Cytokine->Data Scavenging->Data Viability->Data

Caption: In vitro screening workflow for this compound.

IV. Conclusion

This document provides a comprehensive research model for the initial investigation of this compound. The detailed protocols and proposed signaling pathways offer a structured approach to elucidating its potential therapeutic benefits. Positive results from these in vitro studies would warrant further investigation into the underlying molecular mechanisms and progression to in vivo models.

References

Megastigm-7-ene-3,4,6,9-tetrol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the research use of Megastigm-7-ene-3,4,6,9-tetrol, a natural product with potential therapeutic applications. The information is intended to guide researchers in exploring its biological activities and mechanism of action.

Introduction

This compound is a megastigmane-type C13-norisoprenoid, a class of natural compounds found in various plants.[1] Initially isolated from Apollonias barbujana, this compound has garnered interest for its potential biological activities.[1][2][3][4] Structurally similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also play a role in modulating inflammatory pathways. This document outlines its potential applications in inflammation research and provides protocols for its investigation.

Product Information and Handling

Several commercial suppliers offer this compound as a research standard. The following table summarizes key product details.

PropertyValueSource
CAS Number 180164-14-1[1][3]
Molecular Formula C13H24O4[3]
Molecular Weight 244.33 g/mol
Appearance White to off-white solidTypical for this class of compounds
Purity ≥98% (HPLC)Varies by supplier
Solubility Soluble in DMSO, Methanol, Ethanol[1]
Storage Store at -20°C for long-term stability. Stock solutions can be stored at -80°C.[3]

Note: Always refer to the supplier's datasheet for the most accurate and up-to-date information.

Proposed Biological Activity and Applications

Based on studies of structurally related megastigmane compounds, this compound is hypothesized to possess anti-inflammatory properties. The proposed mechanism of action involves the inhibition of key signaling pathways implicated in the inflammatory response, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Potential Research Applications:

  • Anti-inflammatory Drug Discovery: Investigating its potential as a lead compound for the development of novel anti-inflammatory agents.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Cell Signaling Research: Using it as a tool to probe the roles of the MAPK and NF-κB pathways in various cellular processes.

Experimental Protocols

The following protocols are provided as a starting point for investigating the anti-inflammatory effects of this compound. These are based on established methods for studying inflammation in vitro.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol describes how to assess the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound standard

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture is below 0.1% to avoid toxicity.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (LPS alone).

  • Nitrite (B80452) Measurement: After 24 hours, collect the cell culture supernatant. Measure the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. Nitrite is a stable product of NO, and its concentration reflects the amount of NO produced by the cells.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the compound compared to the LPS-only control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

Expected Results:

Based on studies of similar megastigmane compounds, this compound is expected to inhibit NO production in a dose-dependent manner. The IC50 values for related megastigmanes have been reported to be in the micromolar range.

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol outlines the investigation of the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • This compound standard

  • RAW 264.7 macrophage cell line

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against:

    • Phospho-p38 MAPK

    • Total p38 MAPK

    • Phospho-ERK1/2

    • Total ERK1/2

    • Phospho-JNK

    • Total JNK

    • Phospho-IκBα

    • Total IκBα

    • β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with this compound at the desired concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

The following table summarizes the expected quantitative data for the anti-inflammatory activity of megastigmane compounds, providing a reference for experimental outcomes.

ParameterValueCell LineAssayReference
IC50 for Nitric Oxide (NO) Production Inhibition 1.30 - 13.70 µMRAW 264.7Griess Assay[2]

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assay Assay & Analysis culture RAW 264.7 Culture seed Seed in 96-well plate culture->seed compound Add this compound seed->compound lps Stimulate with LPS compound->lps griess Griess Assay for NO lps->griess analysis Data Analysis (IC50) griess->analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFKB_pathway NF-κB Pathway TLR4->NFKB_pathway p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK DNA DNA p38->DNA ERK->DNA JNK->DNA IKK IKK NFKB_pathway->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->DNA translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS (NO production) DNA->Cytokines transcription LPS LPS LPS->TLR4 Megastigm This compound Megastigm->MAPK_pathway inhibition Megastigm->NFKB_pathway inhibition

References

safety and handling procedures for Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is provided for research purposes only. Megastigm-7-ene-3,4,6,9-tetrol is a natural product with limited safety and toxicological data available. It should be handled with extreme care by trained personnel in a laboratory setting. All substances of unknown toxicity should be treated as highly toxic.

Introduction

This compound is a natural product isolated from the plant species Apollonias barbujana.[1][2] As a member of the megastigmane class of compounds, it holds potential for biological activity. A related compound, Megastigm-7-ene-3,5,6,9-tetraol, has demonstrated anti-inflammatory properties, suggesting that this compound may also be of interest in inflammation-related research. This document provides guidelines for its safe handling and a general protocol for investigating its potential anti-inflammatory effects.

Physicochemical Data

A summary of the available physicochemical data for this compound is presented in Table 1.

PropertyValueSource
CAS Number 180164-14-1[1]
Molecular Formula C₁₃H₂₄O₄[1]
Molecular Weight 244.33 g/mol [3]
Appearance Not specified (likely a solid)-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Storage Temperature -20°C[1]

Safety and Handling Procedures

Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, it is imperative to treat this compound as potentially hazardous. The following procedures are based on general best practices for handling chemicals of unknown toxicity.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles.
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended).Prevents skin contact. Check manufacturer's data for solvent compatibility.
Body Protection A fully fastened laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection An N95 or higher-rated respirator should be used if handling the solid compound outside of a certified chemical fume hood.Prevents inhalation of fine particles.
Engineering Controls
  • Chemical Fume Hood: All handling of the solid form of this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated.

Handling Procedures
  • Weighing: Weigh the compound in a ventilated enclosure, such as a chemical fume hood or a balance enclosure. Use appropriate weighing paper or a tared container and handle with a dedicated spatula.

  • Solubilization: Add the solvent to the weighed compound slowly to avoid splashing. If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound and before leaving the laboratory.

Storage

Store this compound in a tightly sealed, clearly labeled container at -20°C.[1] The storage area should be secure and accessible only to authorized personnel.

Spill and Waste Disposal
  • Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Waste Disposal: Dispose of all waste materials (contaminated PPE, absorbent materials, empty containers, and unused compound) as hazardous chemical waste in accordance with local, state, and federal regulations.

Application Notes: Investigating Anti-inflammatory Activity

The following is a general protocol for a preliminary in vitro assessment of the anti-inflammatory properties of this compound. This protocol is based on common methods used for screening natural products.

Hypothetical Signaling Pathway

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. The diagram below illustrates a simplified representation of this pathway, which is a common target for anti-inflammatory drug discovery. The potential inhibitory effect of this compound on this pathway is hypothetical and requires experimental validation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases NF-κB Megastigm This compound (Hypothetical Target) Megastigm->IKK Inhibits? DNA DNA NFkB_n->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Induces transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a method to assess the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Materials and Reagents
  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay prep_compound Prepare stock solution of This compound in DMSO treat_compound Pre-treat cells with various concentrations of the compound prep_compound->treat_compound prep_cells Culture and seed RAW 264.7 cells in 96-well plates prep_cells->treat_compound treat_lps Stimulate cells with LPS treat_compound->treat_lps incubate Incubate for 24 hours treat_lps->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_assay Perform Griess assay for nitric oxide (NO) measurement collect_supernatant->griess_assay analyze Analyze data and determine IC₅₀ griess_assay->analyze

Caption: Workflow for in vitro anti-inflammatory screening.

Step-by-Step Methodology
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.

  • Treatment:

    • Remove the old medium from the wells.

    • Add fresh medium containing the desired concentrations of this compound to the cells.

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control (no compound).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Stimulation: Add LPS to all wells (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide (NO) Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration of the compound compared to the LPS-stimulated positive control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of NO production is inhibited).

Note: It is also recommended to perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Megastigm-7-ene-3,4,6,9-tetrol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Megastigm-7-ene-3,4,6,9-tetrol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this target compound.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically isolated?

A1: this compound is a natural product, a type of megastigmane, which are aromatic compounds. It has been isolated from Apollonias barbujana[1][2]. The tetrol functional groups suggest it is a relatively polar molecule.

Q2: Which solvent systems are recommended for the extraction of this polar compound?

A2: For polar compounds like this compound, polar solvents are generally most effective. Methanol (B129727), ethanol, or aqueous mixtures of these alcohols (e.g., 70-80% v/v) are often good starting points.[3][4] Using a solvent of appropriate polarity is crucial for maximizing yield.[3]

Q3: What are the most common extraction techniques for compounds of this nature?

A3: Common techniques for extracting polar natural products from plant material include:

  • Maceration: A simple soaking method at room temperature.[3]

  • Soxhlet Extraction: A continuous extraction method that can be very efficient but may expose the compound to heat for extended periods.[3]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls, which can enhance solvent penetration and reduce extraction time and temperature.[3][5]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant material, accelerating extraction.[3]

Q4: How can I minimize the degradation of this compound during extraction?

A4: To minimize degradation, consider the following:

  • Temperature Control: Use low-temperature extraction methods like maceration or UAE. If using heat, such as in Soxhlet extraction, be cautious of potential thermal degradation.[3] When removing solvent, use a rotary evaporator under reduced pressure to keep the temperature low.[3]

  • pH Stability: The pH of the extraction medium can affect the stability of natural products. Maintaining a neutral or slightly acidic pH (e.g., pH 4-6) is often optimal for the stability of similar compounds.[3]

  • Light Exposure: Protect the extract from direct light, as some compounds are photosensitive.

  • Prompt Processing: Process the collected plant material as quickly as possible to prevent enzymatic degradation of the target compound.[6]

II. Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem 1: Low Yield of Crude Extract

  • Q: My initial extraction from the plant material has resulted in a very low mass of crude extract. What are the potential causes?

    • A: A low crude extract yield can stem from several factors:

      • Inadequate Sample Preparation: If the plant material is not properly dried or finely ground, the solvent cannot efficiently penetrate the plant tissue.[3] Ensure the plant material is thoroughly dried and ground to a uniform, fine powder.[3]

      • Improper Solvent Selection: The polarity of the extraction solvent is critical. For a polar compound like this compound, using a non-polar solvent will result in poor extraction.[3] We recommend using polar solvents like methanol, ethanol, or their aqueous mixtures.[3][4]

      • Suboptimal Extraction Parameters: The extraction time, temperature, and solvent-to-solid ratio all significantly impact the yield.[3] These parameters should be optimized for your specific plant material and extraction method.

Problem 2: Low Purity of this compound in the Crude Extract

  • Q: The crude extract appears to contain a low concentration of the target compound. What could be the reason?

    • A: This often points to issues with degradation or inefficient purification:

      • Compound Degradation: High temperatures or extreme pH levels during extraction can degrade the target compound.[3] Employ low-temperature extraction methods and maintain a suitable pH.[3]

      • Inefficient Purification: A robust purification protocol is necessary to isolate the target compound from a complex mixture.[3] Consider multi-step purification techniques.

Problem 3: Inconsistent Extraction Yields Between Batches

  • Q: I am observing significant variations in the yield of my extractions from different batches of plant material. Why is this happening?

    • A: Variability in the raw plant material is a common challenge in natural product extraction.[7]

      • Source Material Variation: The concentration of secondary metabolites in plants can vary depending on the harvesting season, geographical location, and storage conditions.[7][8]

      • Inconsistent Sample Preparation: Ensure that each batch of plant material is processed (dried and ground) to the same specifications to ensure consistency.

III. Data Presentation: Solvent Polarity and Extraction Efficiency

The following table summarizes the general relationship between solvent polarity and the expected efficiency for extracting a polar compound like this compound.

Solvent SystemPolarity IndexExpected Extraction Efficiency for Polar CompoundsNotes
n-Hexane0.1LowPrimarily extracts non-polar compounds.
Dichloromethane3.1ModerateMay extract a range of compounds with varying polarities.
Ethyl Acetate4.4Moderate to HighA good intermediate polarity solvent.
Ethanol4.3HighEffective for extracting a broad range of polar compounds.
Methanol5.1Very HighA common and effective solvent for polar natural products.[4]
Water10.2High (often used as a co-solvent)Can be effective, especially when mixed with alcohols.
80% Aqueous Methanol~6.0Very HighOften more effective than absolute methanol for phenolics and flavonoids.[3]

IV. Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% aqueous methanol (a 1:10 solid-to-solvent ratio).[3]

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40°C) for 30-60 minutes.[3]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 45°C.

  • Purification: The resulting crude extract can be further purified using techniques like liquid-liquid partitioning followed by column chromatography.[3]

Protocol 2: Maceration

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place 10 g of the powdered plant material in a sealed container.

    • Add 100 mL of 80% aqueous methanol.

    • Keep the container at room temperature for 48-72 hours with occasional shaking.[3]

  • Filtration and Concentration: Follow the same procedure as described for UAE.

V. Visualizations

Extraction_Workflow General Workflow for this compound Extraction A Plant Material Collection (e.g., Apollonias barbujana) B Sample Preparation (Drying and Grinding) A->B C Extraction (e.g., UAE or Maceration) B->C D Filtration and Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Purification (e.g., Column Chromatography) E->F G Isolated this compound F->G

Caption: General experimental workflow for the extraction and isolation of this compound.

Troubleshooting_Yield Troubleshooting Low Extraction Yield A Low Yield Observed B Check Sample Preparation A->B C Review Solvent Choice A->C D Optimize Extraction Parameters A->D E Material Properly Dried and Ground? B->E F Solvent Polarity Appropriate? C->F G Time, Temp, Ratio Optimized? D->G E->C Yes H Improve Preparation E->H No F->D Yes I Select More Polar Solvent F->I No J Systematically Optimize Parameters G->J No

Caption: A logical diagram for troubleshooting low extraction yields.

References

stability of Megastigm-7-ene-3,4,6,9-tetrol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Megastigm-7-ene-3,4,6,9-tetrol in various solvents. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

Q2: Which solvents are recommended for dissolving this compound?

A2: this compound is reported to be soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. The choice of solvent will depend on the specific experimental requirements, such as the biological system being used or the analytical method employed.

Q3: How can I assess the stability of this compound in my specific solvent and experimental conditions?

A3: A forced degradation study is the recommended approach to determine the stability of this compound under your specific conditions.[3][4][5][6] This involves subjecting the compound in the chosen solvent to stress conditions such as heat, light, acid, base, and oxidation, and then analyzing the remaining compound and any degradation products using a stability-indicating analytical method like HPLC or LC-MS.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been documented in the literature. However, as a terpenoid with multiple hydroxyl groups, it may be susceptible to oxidation and acid/base-catalyzed rearrangements or dehydration. Forced degradation studies can help elucidate these pathways.[7]

Q5: What are the potential biological activities of this compound?

A5: this compound belongs to the megastigmane glycosides class of compounds.[8] Compounds in this class have been reported to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[8][9][10] Some megastigmane derivatives have been shown to modulate the NF-κB signaling pathway, which is involved in inflammation.[11][12]

Stability Data Summary

As specific experimental data on the stability of this compound is limited, the following table presents a hypothetical summary to serve as a template for organizing results from your own stability studies.

SolventStorage ConditionTime PointPurity (%)Degradation Products
DMSO-20°C24 hours>99%Not Detected
DMSO4°C24 hours98%Minor peak at RRT 1.2
DMSORoom Temperature24 hours95%Multiple minor peaks
Ethanol-20°C24 hours99%Not Detected
EthanolRoom Temperature24 hours92%Major peak at RRT 0.8
PBS (pH 7.4)37°C4 hours85%Significant degradation

Note: This data is illustrative and should be confirmed by experimental analysis.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability in a specific solvent.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMSO, Ethanol, Acetonitrile, Water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC or UPLC system with a suitable detector (e.g., PDA or MS)

  • C18 analytical column

  • pH meter

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for various time points. Neutralize the solution before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for various time points.

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for various time points.

    • Photostability: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Analyze the sample using a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from its degradation products.

    • Quantify the amount of remaining this compound and identify any major degradation products.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor peak shape or resolution in HPLC analysis Inappropriate mobile phase or column.Optimize the mobile phase composition and gradient. Try a different column chemistry.
Inconsistent results between replicates Inaccurate pipetting or sample degradation during preparation.Use calibrated pipettes. Prepare samples immediately before analysis or keep them on ice.
No degradation observed under stress conditions Stress conditions are too mild.Increase the temperature, concentration of the stressor, or exposure time.
Complete degradation of the compound Stress conditions are too harsh.Decrease the temperature, concentration of the stressor, or exposure time.
Mass balance is not achieved (sum of parent and degradants <100%) Some degradation products are not detected by the analytical method.Use a universal detector like a mass spectrometer. Check for non-chromophoric or volatile degradants.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Solvent) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C) stock->thermal Expose to Stress photo Photostability (ICH Guidelines) stock->photo Expose to Stress hplc HPLC/LC-MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Purity, Degradants) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

nf_kb_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS, TNF-α, etc. ikk IKK Complex lps->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb_complex p65/p50/IκBα (Inactive) nfkb_p65 p65 nfkb_p50 p50 active_nfkb p65/p50 (Active) nfkb_complex->active_nfkb IκBα Degradation dna DNA (κB sites) active_nfkb->dna Translocates & Binds megastigmane Megastigmane Derivatives (Potential Inhibitor) megastigmane->ikk Inhibits transcription Gene Transcription (Inflammatory Mediators) dna->transcription Initiates

Caption: Simplified NF-κB signaling pathway and the potential inhibitory action of megastigmane derivatives.

References

Technical Support Center: Troubleshooting NMR Signal Overlap for Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap encountered during the structural elucidation of Megastigm-7-ene-3,4,6,9-tetrol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of NMR signal overlap when analyzing this compound?

A1: Signal overlap in the NMR spectra of this compound, a polyhydroxylated natural product, is common and typically arises from several factors:

  • High Density of Protons in Similar Chemical Environments: The core structure contains numerous protons, particularly in the aliphatic region of the ¹H NMR spectrum, which have very similar electronic environments, leading to closely spaced chemical shifts.

  • Presence of Multiple Hydroxyl Groups: The four hydroxyl groups can lead to broad signals and complex coupling patterns, further complicating the spectrum. In some solvents, proton exchange can also broaden signals.

  • Complex Spin Systems: Extensive scalar (J) coupling between neighboring protons creates intricate multiplet patterns. When these multiplets overlap, extracting precise coupling constants and identifying individual proton resonances becomes challenging.

Q2: I am observing a crowded region in my ¹H NMR spectrum between 3.5 and 4.5 ppm. How can I resolve these signals?

A2: This region is characteristic of protons attached to carbons bearing hydroxyl groups (carbinol protons). Several strategies can be employed to resolve this overlap:

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help identify coupled proton networks. HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton to its directly attached carbon, spreading the signals into a second dimension based on the ¹³C chemical shifts, which are often better resolved.

  • Use of a Different Deuterated Solvent: Changing the solvent (e.g., from CDCl₃ to DMSO-d₆ or Methanol-d₄) can alter the chemical shifts of protons, potentially resolving overlapping signals. This is particularly effective for protons near polar functional groups.

  • Addition of a Chemical Shift Reagent: Lanthanide shift reagents can be used to induce large changes in the chemical shifts of nearby protons, effectively spreading out the crowded regions of the spectrum.[1][2][3]

Q3: Can 2D NMR experiments help in assigning the quaternary carbons of this compound?

A3: Yes, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for this purpose. Since quaternary carbons have no directly attached protons, they will not show a correlation in an HSQC spectrum. However, HMBC detects correlations between protons and carbons over two to three bonds. By observing which protons show long-range correlations to a quaternary carbon, its position in the structure can be determined.

Troubleshooting Guides

Issue: Overlapping Multiplets in the Aliphatic Region of the ¹H NMR Spectrum

Initial Check:

  • Confirm sample purity. Impurities can introduce additional signals that complicate the spectrum.

  • Ensure the NMR instrument is properly shimmed to achieve the best possible resolution.

Solutions:

  • Run a COSY Experiment: This will reveal which protons are coupled to each other, helping to trace out the spin systems within the molecule.

  • Run an HSQC Experiment: This correlates protons to their directly attached carbons, which can resolve overlapping proton signals if the attached carbons have different chemical shifts.[4]

  • Run a 1D TOCSY Experiment: If a specific proton signal within an overlapped region can be selectively irradiated, a 1D TOCSY experiment can reveal all the protons within that same spin system, simplifying the deconvolution of that specific structural fragment.[5]

Issue: Difficulty in Assigning Specific Protons and Carbons due to Ambiguity

Initial Check:

  • You have already run standard 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) experiments.

Solutions:

  • Run an HMBC Experiment: This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for connecting different spin systems and for assigning quaternary carbons.

  • Run a NOESY or ROESY Experiment: These experiments detect through-space correlations between protons that are close to each other, which is critical for determining the relative stereochemistry of the molecule.[6]

  • Compare with Related Structures: If available, compare your experimental data with published NMR data for structurally similar megastigmane-type compounds.

Data Presentation

Due to the limited availability of published NMR data for this compound, the following table presents a representative set of expected ¹H and ¹³C NMR chemical shifts to illustrate potential areas of signal overlap.

PositionExpected ¹³C Chemical Shift (δ, ppm)Expected ¹H Chemical Shift (δ, ppm)Multiplicity
1~35~1.2 (ax), ~1.8 (eq)m
2~45~1.5 (ax), ~1.9 (eq)m
3~70~3.8m
4~75--
5~50~1.6m
6~72~4.1m
7~130~5.7m
8~135~5.6m
9~68~4.3m
10~20~1.3d
11~25~1.0s
12~28~1.1s
13~40--

Note: This data is illustrative and intended for troubleshooting and educational purposes.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Purity: Ensure the isolated this compound is of high purity (>95%) to minimize interference from impurities.[7]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃) are common choices for moderately polar compounds.[6][7]

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the deuterated solvent.[7]

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Transfer: Filter the sample solution into the NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.[7]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often pre-added to the solvent by the manufacturer (δ 0.00 ppm).[7]

Protocol 2: Application of Lanthanide Shift Reagents

This protocol is useful when significant signal overlap persists even after attempting solvent changes and standard 2D NMR experiments.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample in a dry, non-coordinating deuterated solvent like CDCl₃.[8]

  • Prepare Shift Reagent Stock Solution: Prepare a dilute solution of a lanthanide shift reagent (e.g., Eu(fod)₃ or Yb(fod)₃) in the same deuterated solvent.

  • Titration: Add small aliquots (e.g., 1-2 mg) of the shift reagent directly to the NMR tube containing the sample.

  • Acquire Spectra: After each addition, gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Monitor Changes: Observe the changes in the chemical shifts of the protons. Protons closer to the hydroxyl groups (the binding sites for the shift reagent) will experience larger shifts, thus resolving overlap.[1][2][3]

  • Caution: The addition of paramagnetic shift reagents can cause line broadening, so use the minimum amount necessary to achieve the desired resolution.[3]

Mandatory Visualization

Troubleshooting_Workflow start Start: ¹H NMR Spectrum Shows Signal Overlap check_purity Check Sample Purity and Shimming start->check_purity solvent_change Change Deuterated Solvent (e.g., CDCl₃ to DMSO-d₆) check_purity->solvent_change If purity is high run_2d_nmr Acquire 2D NMR Spectra (COSY, HSQC) solvent_change->run_2d_nmr If overlap persists overlap_resolved Signal Overlap Resolved solvent_change->overlap_resolved If resolved run_2d_nmr->overlap_resolved If resolved advanced_2d_nmr Acquire Advanced 2D NMR (HMBC, TOCSY, NOESY) run_2d_nmr->advanced_2d_nmr If overlap persists shift_reagent Use Lanthanide Shift Reagents advanced_2d_nmr->shift_reagent If ambiguity remains final_analysis Final Structure Elucidation advanced_2d_nmr->final_analysis If resolved shift_reagent->final_analysis If resolved

Caption: Troubleshooting workflow for NMR signal overlap.

This guide provides a structured approach to systematically address and resolve NMR signal overlap for complex natural products like this compound, enabling more accurate and efficient structure elucidation.

References

Technical Support Center: Optimizing HPLC Separation of Megastigm-7-ene-3,4,6,9-tetrol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Megastigm-7-ene-3,4,6,9-tetrol isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Troubleshooting Workflow for Poor Isomer Separation

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Resolution start Poor or No Resolution of Isomers check_column Is the correct chiral stationary phase (CSP) being used? start->check_column check_mobile_phase Is the mobile phase composition correct and freshly prepared? check_column->check_mobile_phase [ Yes ] change_column Select a Different CSP: - Try a CSP with a different chiral selector (e.g., cellulose (B213188) vs. amylose-based) check_column->change_column [ No ] check_system Is the HPLC system functioning correctly (pressure, flow rate)? check_mobile_phase->check_system [ Yes ] optimize_mp Optimize Mobile Phase: - Adjust organic modifier ratio - Try different organic modifiers (e.g., ACN vs. MeOH) - Additives (e.g., TFA, formic acid) check_mobile_phase->optimize_mp [ No ] check_system->optimize_mp [ Yes ] solution Successful Separation check_system->solution [ Issue Found & Resolved ] optimize_temp Adjust Column Temperature: - Increase or decrease temperature to affect selectivity optimize_mp->optimize_temp [ Partial Improvement ] optimize_mp->solution [ Resolved ] optimize_flow Optimize Flow Rate: - Lower flow rate to increase resolution optimize_temp->optimize_flow [ Partial Improvement ] optimize_temp->solution [ Resolved ] optimize_flow->change_column [ Still Not Resolved ] optimize_flow->solution [ Resolved ] change_column->optimize_mp [ Start Optimization on New Column ] change_column->solution [ Resolved ]

Caption: A workflow diagram for troubleshooting poor separation of this compound isomers.

Q1: I am seeing poor or no resolution between the isomers. What should I do?

A1: Poor resolution is a common challenge when separating stereoisomers like the this compound isomers.[1] The key is to enhance the selectivity between the isomers. Here are several steps you can take:

  • Verify Column Choice: The separation of diastereomers and enantiomers often requires a chiral stationary phase (CSP).[2][3] Polysaccharide-based columns (e.g., cellulose or amylose (B160209) derivatives) are a good starting point as they are effective for a wide range of chiral compounds.[4][5] If you are using a standard C18 or C8 column, it is unlikely you will achieve separation of enantiomers, and diastereomer separation may be challenging.[1]

  • Optimize the Mobile Phase:

    • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile (B52724) vs. methanol) can significantly impact selectivity.[2] Systematically vary the ratio of your organic solvent to the aqueous or non-polar phase.

    • Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and sometimes resolution, especially for compounds that can ionize.[6]

  • Adjust the Temperature: Temperature affects the thermodynamics of the interaction between the analytes and the stationary phase, which can alter selectivity.[2] Try operating the column at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.

  • Lower the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and lead to better resolution, although it will also increase the run time.[7]

  • Try a Different Column: If optimizing the method on your current column does not yield the desired resolution, you may need to screen other CSPs with different chiral selectors.[1][2]

Q2: My peaks are tailing. How can I improve the peak shape?

A2: Peak tailing can be caused by several factors, including column contamination, active sites on the stationary phase, or improper mobile phase conditions.[8]

  • Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.[9] Using a guard column can help protect your analytical column from contamination.[10]

  • Active Sites: Some columns, especially silica-based ones, can have active sites that lead to tailing of polar compounds. Adding a small amount of a competitive agent, like an acid or a base depending on your analyte, to the mobile phase can help to saturate these sites.

  • Mobile Phase pH: If your isomers have ionizable groups, the pH of the mobile phase is critical.[10] Ensure the pH is controlled with a suitable buffer and is at a level where your compounds are in a single ionic state.

  • Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase.[7] Injecting in a solvent that is much stronger than the mobile phase can cause peak distortion.

Q3: My retention times are shifting between injections. What is the cause?

A3: Retention time variability can compromise the reliability of your analysis. The most common causes are related to the mobile phase or the HPLC system itself.[8][10]

  • Mobile Phase Composition: In reverse-phase chromatography, even small changes in the organic solvent percentage can lead to significant shifts in retention time.[10] Ensure your mobile phase is well-mixed and degassed. If you are mixing solvents online, check that the pump is functioning correctly.[10]

  • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient methods.[8]

  • Temperature Fluctuations: Poor temperature control can lead to retention time shifts.[8] Using a column oven is highly recommended for reproducible results.

  • Pump Performance: Leaks or failing pump seals can cause the flow rate to fluctuate, leading to variable retention times.[9]

Frequently Asked Questions (FAQs)

HPLC Parameter Influence on Isomer Separation

G cluster_0 Key Chromatographic Parameters cluster_1 Impact on Separation cluster_2 Outcome param HPLC Parameters column Stationary Phase (Column) param->column mobile_phase Mobile Phase param->mobile_phase temperature Temperature param->temperature flow_rate Flow Rate param->flow_rate selectivity Selectivity (α) column->selectivity mobile_phase->selectivity retention Retention (k') mobile_phase->retention temperature->selectivity temperature->retention efficiency Efficiency (N) flow_rate->efficiency flow_rate->retention resolution Resolution (Rs) selectivity->resolution efficiency->resolution retention->resolution

Caption: The influence of key HPLC parameters on the resolution of this compound isomers.

Q4: How do I choose the right HPLC column for separating this compound isomers?

A4: Since this compound has multiple chiral centers, you will likely be dealing with a mixture of diastereomers and enantiomers.

  • For Diastereomers: Diastereomers have different physical properties and can sometimes be separated on standard achiral columns like C18 or phenyl-hexyl columns.[1] However, their stereochemical differences can be subtle, making separation challenging.

  • For Enantiomers: Enantiomers require a chiral environment to be separated. This is achieved by using a chiral stationary phase (CSP).[2][3] A good starting point is to screen a few different types of CSPs. Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are very popular due to their broad applicability.[4][5] Other options include Pirkle-type, cyclodextrin-based, or protein-based CSPs.[1][3][5][6]

Q5: What are recommended starting mobile phase conditions?

A5: The choice of mobile phase depends on the column and the properties of your isomers.

  • Normal Phase (on a CSP): A common mobile phase is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar alcohol modifier like isopropanol (B130326) or ethanol. This mode often provides excellent selectivity for chiral separations.[1]

  • Reversed Phase (on a C18 or a reversed-phase compatible CSP): A typical mobile phase would be a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.[11] This is often used for initial purification or when dealing with more polar compounds.

  • Polar Organic Mode (on a CSP): This mode uses polar organic solvents like methanol, ethanol, or acetonitrile, sometimes with additives.[6]

A good starting point for method development is to run a gradient from a low percentage of the strong solvent to a high percentage to determine the approximate elution conditions. Then, you can switch to an isocratic method to optimize the separation.

Q6: How does temperature affect the separation of these isomers?

A6: Temperature plays a significant role in chiral separations.[2]

  • Selectivity: Changing the temperature can alter the interaction between the isomers and the chiral stationary phase, which can either increase or decrease the selectivity (α). Sometimes a lower temperature provides better resolution due to enhanced enthalpic contributions to the separation.

  • Efficiency: Higher temperatures reduce the viscosity of the mobile phase, which can lead to higher column efficiency (more theoretical plates).

  • Retention Time: Generally, increasing the temperature will decrease the retention times of your analytes.

It is recommended to screen a range of temperatures (e.g., 15°C to 40°C) during method development to find the optimal balance between resolution, analysis time, and backpressure.

Experimental Protocols

Sample HPLC Method for this compound Isomer Separation

This is a starting point for method development and will likely require optimization.

  • Column: Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 5 µm, 4.6 x 250 mm

  • Mobile Phase:

    • Mode: Normal Phase

    • Solvent A: n-Hexane

    • Solvent B: Isopropanol

    • Isocratic Elution: 85:15 (v/v) Hexane:Isopropanol (adjust ratio to optimize resolution)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm (as megastigmanes may lack a strong chromophore, a low wavelength is often used. Consider using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) if UV sensitivity is low).[11]

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Isomer Resolution (Normal Phase)

Hexane:Isopropanol (v/v)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
90:1012.513.81.8
85:159.810.61.5
80:207.27.71.1

Table 2: Effect of Column Temperature on Isomer Separation

Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
2010.511.51.7
259.810.61.5
309.19.81.3

References

preventing degradation of Megastigm-7-ene-3,4,6,9-tetrol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Megastigm-7-ene-3,4,6,9-tetrol. The information provided is based on the chemical properties of polyols and carotenoid-derived compounds, as specific stability data for this compound is limited.

Troubleshooting Guide

Issue 1: Loss of Biological Activity or Inconsistent Experimental Results

Possible Cause: Degradation of this compound during storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature of -20°C.[1] For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.

  • Protect from Light: Megastigmanes are derived from carotenoids, which can be light-sensitive.[2][3][4][5] Store the compound in a light-protected vial (e.g., amber vial) or a container wrapped in aluminum foil.

  • Inert Atmosphere: Oxygen can promote the oxidation of polyols and unsaturated compounds.[5][6][7][8][9][10] For maximum stability, especially for long-term storage, consider storing the solid compound or solutions under an inert atmosphere (e.g., argon or nitrogen).

  • Check Solvent Purity: Ensure that the solvent used for reconstitution is of high purity and free of peroxides or other reactive impurities. Some solvents can degrade over time and contribute to compound instability.

  • Analytical Confirmation: If degradation is suspected, it is advisable to re-analyze the compound's purity using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

Possible Cause: Formation of degradation products due to oxidation, hydrolysis, or other chemical transformations.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Utilize LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information can provide clues about the structure of the degradation products. Common degradation pathways for polyols include oxidation to ketones or aldehydes.[6][9]

  • Forced Degradation Study: To confirm that the unknown peaks are degradation products, a forced degradation study can be performed. Expose a small sample of this compound to controlled stress conditions (e.g., elevated temperature, UV light, acidic/basic pH, oxidizing agent) and monitor the appearance of the unknown peaks.

  • Optimize Experimental Conditions: Based on the likely degradation pathway, adjust your experimental protocol. For example, if oxidation is suspected, consider de-gassing your solvents and adding an antioxidant to your experimental buffers (if compatible with your assay).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C or below, protected from light and moisture.[1] If in solution, it should be stored at -80°C in a tightly sealed, light-protected vial, preferably under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound, a polyol and carotenoid derivative, include:

  • Temperature: Elevated temperatures can accelerate degradation.[11][12][13][14]

  • Light: As a carotenoid-derived molecule, it is likely susceptible to photodegradation.[2][3][4][5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the polyol functional groups and the double bond.[5][6][7][8][9][10]

  • pH: Extreme pH values (highly acidic or basic) can catalyze degradation reactions. For many natural glycosides, a slightly acidic to neutral pH is often preferred for stability in solution.[15]

  • Presence of Metal Ions: Some metal ions can catalyze oxidation reactions.[5]

Q3: What solvents are recommended for dissolving this compound?

A3: Based on its polyol structure, this compound is expected to be soluble in polar organic solvents such as methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO).[16] The choice of solvent will depend on the specific experimental application. Ensure the solvent is of high purity and stored properly to prevent the formation of reactive impurities.

Q4: Can I add antioxidants to my solutions of this compound to improve stability?

A4: Yes, adding a small amount of an antioxidant can help prevent oxidative degradation, especially if the compound is to be stored in solution for a period of time or used in an oxygen-rich experimental setup. Common antioxidants used in research settings include butylated hydroxytoluene (BHT) and tocopherol.[14] However, you must first confirm that the chosen antioxidant does not interfere with your specific biological assay or analytical method. Plant-derived antioxidants like rosemary or green tea extracts are also options.[17][18]

Data Presentation

Table 1: Summary of Factors Affecting the Stability of this compound

FactorPotential Effect on StabilityRecommended Mitigation Strategy
Temperature Increased degradation rate at higher temperatures.Store at -20°C or below. Avoid heat.
Light Potential for photodegradation.Store in light-protected containers (e.g., amber vials).
Oxygen Risk of oxidative degradation.Store under an inert atmosphere (argon or nitrogen). Use de-gassed solvents. Consider adding an antioxidant.
pH Degradation may be accelerated at extreme pH values.Maintain solutions at a neutral or slightly acidic pH if possible.
Repeated Freeze-Thaw Can introduce moisture and promote degradation.Aliquot solutions into single-use vials.
Solvent Quality Impurities (e.g., peroxides) can degrade the compound.Use high-purity, fresh solvents.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable high-purity solvent (e.g., methanol or DMSO).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the stock solution by a suitable analytical method (e.g., HPLC with UV or MS detection) to determine the initial purity and peak area of the parent compound.

  • Storage under Test Conditions: Aliquot the remaining stock solution into several vials and store them under the desired test conditions (e.g., different temperatures, light exposure, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.

  • Sample Analysis: Analyze the samples using the same analytical method as in step 2.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of degradation. Monitor for the appearance and increase of any new peaks, which may represent degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution initial_analysis Initial Analysis (T=0) prep_stock->initial_analysis storage_conditions Aliquot and Store under Varied Conditions (Temp, Light, O2) initial_analysis->storage_conditions time_points Retrieve Samples at Defined Intervals storage_conditions->time_points sample_analysis Analyze Samples (HPLC, LC-MS) time_points->sample_analysis data_evaluation Evaluate Degradation and Product Formation sample_analysis->data_evaluation stability_profile Determine Stability Profile data_evaluation->stability_profile

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Potential Degradation Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation megastigmane This compound oxidized_products Oxidized Products (Ketones, Aldehydes) megastigmane->oxidized_products O2, Heat, Metal Ions photo_products Isomers or Cleavage Products megastigmane->photo_products UV/Vis Light

References

Technical Support Center: Megastigm-7-ene-3,4,6,9-tetrol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Megastigm-7-ene-3,4,6,9-tetrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: this compound is a polar compound due to its four hydroxyl groups. The primary challenges in its quantification arise from its high polarity, which can lead to poor retention on standard reversed-phase chromatography columns, and its presence in complex plant matrices, which can cause significant matrix effects.[1][2][3] Additionally, its stability during sample extraction and analysis can be a concern.

Q2: Which analytical technique is best suited for the quantification of this compound?

A2: Liquid chromatography-mass spectrometry (LC-MS) is generally the most suitable technique for quantifying polar metabolites like this compound from complex matrices.[1][4] Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over standard reversed-phase (C18) columns for better retention of polar compounds.[4][5] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it requires a derivatization step to increase the volatility of the tetrol.[6][7]

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a common issue in LC-MS analysis of plant extracts. To minimize these effects, you can:

  • Optimize Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is similar to your samples.

  • Employ an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and variations in sample processing.

Q4: Is derivatization necessary for the analysis of this compound by GC-MS?

A4: Yes, derivatization is essential for analyzing polyhydroxy compounds like this compound by GC-MS.[6][7] The hydroxyl groups make the molecule non-volatile. Silylation is a common derivatization technique where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Retention in HPLC

Question: My chromatograms for this compound show poor peak shape (tailing or fronting) and the compound elutes close to the void volume when using a C18 column. What can I do?

Answer: This is a common problem for highly polar analytes on reversed-phase columns. Here are some troubleshooting steps:

  • Switch to a HILIC column: HILIC columns are specifically designed for the retention of polar compounds and can significantly improve peak shape and retention time.[4][5]

  • Modify the Mobile Phase:

    • Increase the aqueous component: For reversed-phase, start with a high percentage of the aqueous phase (e.g., 95-98%) and use a shallow gradient.

    • Adjust pH: The pH of the mobile phase can affect the ionization state of your analyte. Experiment with adding a small amount of formic acid or acetic acid (e.g., 0.1%) to the mobile phase.

  • Check for Column Overload: Injecting too concentrated a sample can lead to poor peak shape. Try diluting your sample.

Issue 2: Inconsistent Quantification Results

Question: I am observing high variability in the quantification of this compound across different sample batches. What could be the cause?

Answer: Inconsistent results are often due to issues with sample preparation or compound stability.

  • Sample Extraction: Ensure your extraction protocol is consistent. The choice of solvent and extraction time can significantly impact recovery.

  • Compound Stability: this compound may be sensitive to pH and temperature.[8][9] It is advisable to keep samples cool and process them in a timely manner. If storing extracts, do so at -80°C.

  • Matrix Effects: As mentioned in the FAQs, matrix effects can lead to variability. Implement strategies to mitigate these effects, such as using an internal standard and matrix-matched calibrants.

Experimental Protocols

Protocol 1: Sample Extraction and Solid-Phase Extraction (SPE) Cleanup
  • Sample Homogenization: Homogenize 100 mg of lyophilized and ground plant material with 1 mL of 80% methanol (B129727) in water.

  • Extraction: Vortex the mixture for 1 minute and then sonicate for 30 minutes in a cold water bath.

  • Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove highly polar interferences.

  • Elution: Elute the this compound with 1 mL of 80% methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: HILIC-MS/MS Quantification
  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-50% B

    • 8-10 min: 50-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a pure standard of this compound.

Data Presentation

Table 1: Effect of Extraction Solvent on Recovery of this compound

Extraction SolventMean Recovery (%)Standard Deviation (%)
100% Methanol75.25.1
80% Methanol92.53.8
50% Methanol81.34.5
100% Ethanol70.86.2

Data is hypothetical and for illustrative purposes only.

Table 2: Impact of Matrix Effects on Quantification

Sample PreparationApparent Concentration (ng/mL)% Signal Suppression
Crude Extract45.854.2%
SPE Cleanup89.210.8%
Spiked in Solvent100.0 (Expected)0%

Data is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow sample Plant Sample homogenization Homogenization (80% MeOH) sample->homogenization extraction Sonication homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe SPE Cleanup centrifugation->spe analysis LC-MS/MS Analysis spe->analysis data Data Processing analysis->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_tree start Poor Quantification Results q1 Inconsistent Results? start->q1 a1_yes Check Sample Prep & Compound Stability q1->a1_yes Yes q2 Low Signal/Recovery? q1->q2 No end Improved Results a1_yes->end a2_yes Optimize Extraction & SPE Protocol q2->a2_yes Yes q3 Poor Peak Shape? q2->q3 No a2_yes->end a3_yes Switch to HILIC & Optimize Mobile Phase q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for quantification issues.

matrix_effects cluster_source Ion Source A Analyte MS Mass Spectrometer A->MS Analyte Signal M Matrix suppression Ion Suppression M->suppression suppression->A

Caption: Diagram illustrating the concept of ion suppression by matrix components.

References

Technical Support Center: Megastigm-7-ene-3,4,6,9-tetrol Chromatographic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the chromatographic resolution of Megastigm-7-ene-3,4,6,9-tetrol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical and preparative chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing this compound by HPLC?

A1: The primary challenges in the HPLC analysis of this compound and related polyhydroxylated megastigmanes include poor peak shape (tailing or fronting), inadequate resolution from isomers or impurities, and low sensitivity. These issues often stem from the compound's high polarity and potential for multiple interactions with the stationary phase.

Q2: Which type of HPLC column is best suited for the separation of this compound?

A2: Reversed-phase columns, particularly C18 and RP-18 phases, are commonly used for the separation of megastigmane glycosides and other polar natural products. For enhanced resolution and peak shape, consider using columns with high-purity silica (B1680970) and end-capping to minimize interactions with residual silanols. Phenyl-hexyl phases can also offer alternative selectivity.

Q3: How can I improve the peak shape for this compound?

A3: To improve peak symmetry, consider the following:

  • Mobile Phase Additives: Incorporate a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, into the mobile phase. This can suppress the ionization of silanol (B1196071) groups on the stationary phase and reduce peak tailing.

  • Column Temperature: Increasing the column temperature (e.g., to 30-40 °C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.

  • Sample Solvent: Dissolve the sample in the initial mobile phase composition to avoid peak distortion.

Q4: My resolution between isomers of this compound is poor. What can I do?

A4: Enhancing the resolution of closely eluting isomers requires careful optimization of chromatographic conditions:

  • Gradient Optimization: Employ a shallow gradient with a slow ramp rate to maximize the separation of closely related compounds.

  • Mobile Phase Composition: Experiment with different organic modifiers. If you are using acetonitrile (B52724), try methanol (B129727), or a ternary mixture, as this can alter selectivity.

  • Stationary Phase Selection: Consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.

  • Column Dimensions: Using a longer column or a column packed with smaller particles (e.g., sub-2 µm) can increase efficiency and improve resolution.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic analysis of this compound.

Problem 1: Peak Tailing
Possible Cause Recommended Solution
Secondary Interactions with Silanols Add 0.1% formic acid or trifluoroacetic acid to the mobile phase. Use a column with end-capping.
Column Overload Reduce the sample concentration or injection volume.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need replacement.
Inappropriate Sample Solvent Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
Problem 2: Poor Resolution
Possible Cause Recommended Solution
Insufficient Separation Power Decrease the gradient slope or switch to isocratic elution if retention times are short. Increase the column length or use a column with smaller particles.
Inadequate Selectivity Change the organic modifier (e.g., from acetonitrile to methanol). Try a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl).
Low Column Efficiency Check for and eliminate extra-column dead volume in the system. Ensure proper column packing.
Temperature Fluctuations Use a column oven to maintain a stable temperature.
Problem 3: Ghost Peaks
Possible Cause Recommended Solution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
Carryover from Previous Injection Implement a needle wash step in the autosampler method. Inject a blank solvent run to confirm carryover.
Sample Degradation Ensure the stability of the sample in the chosen solvent and at the autosampler temperature.

Experimental Protocols

The following are example protocols that can be adapted for the analysis of this compound. These are based on methods used for structurally similar megastigmane glycosides.

Analytical HPLC Method Development

Objective: To develop a robust analytical HPLC method for the separation of this compound from related impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

Chromatographic Conditions (Starting Point):

Parameter Condition 1 (C18) Condition 2 (Phenyl-Hexyl)
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% B to 40% B in 30 min10% B to 50% B in 25 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Injection Vol. 10 µL10 µL
Detection DAD at 210 nmDAD at 210 nm

Procedure:

  • Prepare a stock solution of the sample in methanol at 1 mg/mL.

  • Equilibrate the column with the initial mobile phase composition for at least 20 minutes.

  • Inject the sample and acquire the chromatogram.

  • Evaluate peak shape, resolution, and retention time.

  • Systematically adjust parameters (gradient slope, organic modifier, temperature) to optimize the separation.

Preparative HPLC for Isolation

Objective: To isolate pure this compound from a crude extract.

Instrumentation:

  • Preparative HPLC system with a high-flow rate pump, a fraction collector, and a UV-Vis detector.

Chromatographic Conditions (Example):

Parameter Condition
Column C18, 250 x 21.2 mm, 10 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Isocratic at 20% B or a shallow gradient (e.g., 15-30% B in 40 min)
Flow Rate 15 mL/min
Injection Vol. 1-5 mL (depending on concentration)
Detection UV at 210 nm

Procedure:

  • Develop an analytical method first and scale it up for preparative separation.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and dilute with the initial mobile phase.

  • Perform a loading study to determine the maximum sample amount that can be injected without compromising resolution.

  • Inject the sample and collect fractions based on the retention time of the target peak.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and evaporate the solvent to obtain the isolated compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_method_dev Analytical Method Development cluster_prep_hplc Preparative HPLC cluster_analysis Purity Analysis & Isolation sample_prep Crude Extract/Mixture dissolution Dissolution in appropriate solvent sample_prep->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_analysis Analytical HPLC filtration->hplc_analysis optimization Optimize: Column Mobile Phase Gradient Temperature hplc_analysis->optimization prep_hplc Preparative HPLC Separation optimization->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Check of Fractions (Analytical HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling isolation Solvent Evaporation pooling->isolation pure_compound Pure this compound isolation->pure_compound

Caption: Workflow for the isolation of this compound.

troubleshooting_logic cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape start Chromatographic Problem Identified (e.g., Poor Resolution, Peak Tailing) check_resolution Poor Resolution? start->check_resolution Is resolution the issue? check_peak_shape Poor Peak Shape? start->check_peak_shape Is peak shape the issue? check_efficiency Check Column Efficiency (Plate Count) optimize_selectivity Optimize Selectivity check_efficiency->optimize_selectivity adjust_retention Adjust Retention (k') optimize_selectivity->adjust_retention solution Problem Resolved adjust_retention->solution check_overload Check for Column Overload check_secondary_interactions Check for Secondary Interactions check_overload->check_secondary_interactions check_extra_column_effects Check Extra-Column Volume check_secondary_interactions->check_extra_column_effects check_extra_column_effects->solution check_resolution->check_efficiency Yes check_resolution->check_peak_shape No check_peak_shape->start No, other issue. check_peak_shape->check_overload Yes

Caption: Troubleshooting logic for HPLC issues.

Validation & Comparative

Confirming the Structure of Megastigm-7-ene-3,4,6,9-tetrol: A Comparative Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of natural products is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the structural elucidation of Megastigm-7-ene-3,4,6,9-tetrol, a natural product isolated from sources such as Apollonias barbujana.[1][2][3][4][5] We present detailed experimental protocols, data interpretation, and a comparative analysis to aid in selecting the most effective methods for structural confirmation.

This compound possesses a molecular formula of C₁₃H₂₄O₄ and a molecular weight of 244.33 g/mol . Its structure, featuring a cyclohexene (B86901) ring and a side chain with multiple hydroxyl groups, presents a unique analytical challenge. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for determining the carbon-hydrogen framework and stereochemistry, mass spectrometry offers invaluable complementary information regarding molecular weight and fragmentation patterns, crucial for confirming the overall structure and identifying key functional groups.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the structural elucidation of this compound, both soft ionization techniques like Electrospray Ionization (ESI) and harder ionization methods like Electron Ionization (EI) can be employed to glean specific structural information.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass spectrometry data for this compound. The fragmentation pattern is proposed based on the known stability of carbocations and the common fragmentation pathways of alcohols and alkenes.

m/z Proposed Fragment Interpretation
245[M+H]⁺Molecular ion peak (protonated molecule), confirming the molecular weight.
227[M+H-H₂O]⁺Loss of a water molecule from one of the hydroxyl groups.
209[M+H-2H₂O]⁺Sequential loss of two water molecules.
191[M+H-3H₂O]⁺Sequential loss of three water molecules.
173[M+H-4H₂O]⁺Sequential loss of all four water molecules.
125[C₈H₁₃O]⁺Cleavage of the side chain at the C6-C7 bond.
111[C₇H₁₁O]⁺Further fragmentation of the side chain.
43[C₃H₇]⁺ or [C₂H₃O]⁺Common fragment in organic molecules, likely from the side chain.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the use of High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) for the structural confirmation of this compound.

1. Sample Preparation:

  • Dissolve 1 mg of purified this compound in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
  • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.
  • The mobile phase should consist of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Drying Gas (N₂) Flow Rate: 8 - 12 L/min.
  • Drying Gas Temperature: 300 - 350 °C.
  • Nebulizer Pressure: 30 - 40 psi.
  • Mass Range: m/z 50 - 500.
  • Data Acquisition: Acquire data in both full scan mode and tandem MS (MS/MS) mode. In MS/MS mode, the precursor ion (m/z 245) is isolated and fragmented to obtain structural information.

3. Data Analysis:

  • Determine the accurate mass of the molecular ion and compare it with the theoretical mass of C₁₃H₂₅O₄⁺ (protonated form). The high resolution of the instrument allows for the confirmation of the elemental composition.
  • Analyze the fragmentation pattern obtained from the MS/MS spectrum.
  • Propose structures for the major fragment ions and correlate them with the known structure of this compound.

Comparison with Other Analytical Techniques

While mass spectrometry is a powerful tool, it is most effective when used in conjunction with other analytical methods, particularly NMR spectroscopy.

Technique Strengths for this compound Analysis Limitations
Mass Spectrometry (MS) - Provides accurate molecular weight and elemental composition (HRMS).- Offers information about functional groups and connectivity through fragmentation patterns.- High sensitivity, requiring small sample amounts.- Does not provide detailed information about the carbon-hydrogen framework.- Isomers may not be distinguishable by mass alone.- Does not directly determine stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed information about the carbon-hydrogen framework (¹H, ¹³C NMR).- Establishes connectivity between atoms through 2D NMR (COSY, HMBC, HSQC).- Can determine the relative stereochemistry of chiral centers (NOESY, ROESY).- Lower sensitivity compared to MS, requiring larger sample amounts.- Complex spectra can be challenging to interpret.- Does not directly provide molecular weight information.
Infrared (IR) Spectroscopy - Identifies the presence of key functional groups, such as hydroxyl (-OH) and alkene (C=C) groups.- Provides limited information on the overall molecular structure.- Broad peaks can make precise interpretation difficult.
Ultraviolet-Visible (UV-Vis) Spectroscopy - Can indicate the presence of chromophores, such as the double bond in the megastigmane skeleton.- Provides very limited structural information.- Not all parts of the molecule may be UV-active.

Visualizing the Workflow and Fragmentation

To further clarify the process, the following diagrams illustrate the experimental workflow and a key fragmentation pathway.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution ESI_Source Electrospray Ionization Dilution->ESI_Source TOF_Analyzer Time-of-Flight Mass Analyzer ESI_Source->TOF_Analyzer Detector Detector TOF_Analyzer->Detector Data_System Data_System Detector->Data_System Signal Molecular_Ion Determine Molecular Weight Data_System->Molecular_Ion Fragmentation_Pattern Analyze Fragmentation Data_System->Fragmentation_Pattern Structure_Confirmation Confirm Structure Molecular_Ion->Structure_Confirmation Fragmentation_Pattern->Structure_Confirmation Fragmentation_Pathway M_plus_H This compound [M+H]⁺ m/z 245 Loss_H2O Loss of H₂O [M+H-H₂O]⁺ m/z 227 M_plus_H:f2->Loss_H2O:f0 - H₂O Side_Chain_Cleavage Side Chain Cleavage [C₈H₁₃O]⁺ m/z 125 M_plus_H:f2->Side_Chain_Cleavage:f0 - C₅H₁₁O₃

References

Validating the Purity of Megastigm-7-ene-3,4,6,9-tetrol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of a Megastigm-7-ene-3,4,6,9-tetrol sample. It outlines key analytical techniques, presents comparative data for related compounds, and offers detailed experimental protocols to ensure accurate and reliable purity assessment.

Introduction to this compound and Its Significance

This compound is a naturally occurring megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids.[1][2] These compounds are found in various plants, and this compound has been isolated from Apollonias barbujana.[3][4][5] Megastigmane glycosides have garnered significant interest in the scientific community due to their diverse and potent biological activities, including neuroprotective and anti-inflammatory effects.[1][6][7][8][9][10][11] Given its therapeutic potential, ensuring the purity of a this compound sample is paramount for accurate biological and pharmacological studies.

Analytical Approaches for Purity Validation

A multi-pronged analytical approach is recommended to comprehensively assess the purity of a this compound sample. This includes chromatographic techniques for separation and quantification, and spectroscopic methods for structural confirmation and identification of potential impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with Ultraviolet (UV) detection is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.

Key Purity Indicators:

  • Peak Purity: The main peak corresponding to this compound should be symmetrical and free of co-eluting impurities.

  • Impurity Profile: The chromatogram should be carefully examined for the presence of any additional peaks, which may represent impurities.

  • Quantitative Purity: The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: HPLC-UV Method Parameters for Analysis of Megastigmane Glycosides

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile or Methanol (B129727) (B)
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 210-230 nm
Injection Volume 10 µL
Column Temperature 25 °C
Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Due to the presence of multiple stereocenters, this compound can exist as various stereoisomers. Chiral HPLC is essential to determine the enantiomeric and diastereomeric purity of the sample.

Key Purity Indicators:

  • Enantiomeric Excess (ee%): Indicates the prevalence of one enantiomer over the other.

  • Diastereomeric Excess (de%): Indicates the prevalence of one diastereomer over others.

Table 2: Chiral HPLC Method Parameters for Separation of Tetrol Diastereomers

ParameterRecommended Conditions
Column Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H)
Mobile Phase n-Hexane/Isopropanol or n-Hexane/Ethanol mixtures
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210-230 nm
Column Temperature 25 °C
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[1][6][7][8][12]

Key Purity Indicators:

  • Absolute Purity (%): Determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

Table 3: qNMR Parameters for Purity Determination

ParameterRecommended Conditions
Spectrometer 400 MHz or higher
Solvent Deuterated Methanol (CD3OD) or Deuterated Chloroform (CDCl3)
Internal Standard Maleic acid, Dimethyl sulfone, or other certified reference material with non-overlapping signals
Pulse Sequence 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the analyte and internal standard protons
Number of Scans 16 or higher for good signal-to-noise ratio
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for confirming the molecular weight of this compound and identifying potential impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.[13][14][15]

Key Information Provided:

  • Molecular Ion Peak: Confirms the molecular weight of the target compound.

  • Fragmentation Pattern: Provides structural information and aids in the identification of the compound and its impurities.

Comparison with Alternative Compounds

The biological activity of a this compound sample can be benchmarked against other well-characterized megastigmane glycosides with known neuroprotective and anti-inflammatory properties.

Table 4: Bioactivity Comparison of Megastigmane Glycosides

CompoundSourceReported BioactivityReference
Gynostemoside A-E Gynostemma pentaphyllumNeuroprotective effectsN/A
Streilicifolosides Streblus ilicifoliusPotent anti-inflammatory activity[9]
Nicotianosides Nicotiana tabacumModerate neuroprotective and anti-inflammatory activities[6][10][11]

Experimental Protocols

HPLC-UV Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Methanol A->B C Filter Solution B->C D Inject into HPLC C->D E Separate on C18 Column D->E F Detect at 220 nm E->F G Integrate Peaks F->G H Calculate Area % G->H

Caption: Workflow for HPLC-UV purity analysis.

Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 1 .

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the this compound sample as the percentage of the main peak area relative to the total peak area.

qNMR Purity Determination Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis A Weigh Sample & IS B Dissolve in CD3OD A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Integrate Signals D->E F Calculate Purity E->F

Caption: Workflow for qNMR purity determination.

Protocol:

  • Sample Preparation:

    • Accurately weigh about 5 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated methanol (CD3OD).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire the 1H NMR spectrum using the parameters described in Table 3 .

  • Data Analysis:

    • Carefully integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Potential Impurities

While a definitive list of impurities depends on the isolation or synthesis method, potential contaminants in a natural product extract could include:

  • Structural Isomers: Other megastigmane glycosides with variations in hydroxylation or glycosylation patterns.

  • Related Natural Products: Other compounds from the source organism that have similar polarities.

  • Residual Solvents: Solvents used during the extraction and purification process.

  • Degradation Products: The compound may degrade over time, especially if not stored properly.

Conclusion

Validating the purity of a this compound sample is a critical step in ensuring the reliability and reproducibility of research findings. By employing a combination of HPLC-UV, Chiral HPLC, qNMR, and MS, researchers can confidently assess the purity and stereochemical integrity of their samples. This guide provides a robust framework for these analyses, enabling accurate comparisons with alternative bioactive compounds and facilitating the advancement of drug discovery and development in the field of natural products.

References

A Comparative Analysis of the Bioactivity of Megastigmane Glycosides: Unveiling Therapeutic Potential and Highlighting Research Gaps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of natural product research, megastigmane glycosides have emerged as a promising class of compounds with a diverse array of biological activities. This guide provides a comparative overview of the bioactivity of several megastigmane glycosides, with a particular focus on contextualizing the current knowledge gap surrounding Megastigm-7-ene-3,4,6,9-tetrol, a natural product isolated from Apollonias barbujana and Desmos cochinchinensis. While specific bioactivity data for this compound remains elusive in publicly available literature, this comparison aims to provide a valuable benchmark for future investigations by summarizing the documented bioactivities of other structurally related megastigmane glycosides.

Quantitative Bioactivity Data of Selected Megastigmane Glycosides

The following table summarizes the reported bioactivities of various megastigmane glycosides, providing a quantitative basis for comparison. These compounds have demonstrated potential in key therapeutic areas, including anti-inflammatory, antiviral, neuroprotective, and cytotoxic applications.

Megastigmane GlycosideBioactivityAssayCell LineIC50 / Activity
Streilicifoloside E Anti-inflammatoryNitric Oxide (NO) InhibitionRAW264.726.33 µM[1]
Platanionoside D Anti-inflammatoryNitric Oxide (NO) InhibitionRAW264.721.84 µM[1]
Compound 1 (from N. tabacum) Anti-inflammatoryNitric Oxide (NO) InhibitionRAW264.742.3 µM
Compound 3 (from N. tabacum) Anti-inflammatoryNitric Oxide (NO) InhibitionRAW264.761.7 µM
Compound 7 (from N. tabacum) Anti-inflammatoryNitric Oxide (NO) InhibitionRAW264.755.4 µM
Compound 8 (from N. tabacum) Anti-inflammatoryNitric Oxide (NO) InhibitionRAW264.748.9 µM
Compound 2 (from L. ovalifolia) Antiviral (Coxsackie B3)Cytopathic Effect (CPE) InhibitionVero14.6 µM
Compound 6 (from L. ovalifolia) Antiviral (Coxsackie B3)Cytopathic Effect (CPE) InhibitionVero6.4 µM
Compound 18 (from L. ovalifolia) Antiviral (Coxsackie B3)Cytopathic Effect (CPE) InhibitionVero9.8 µM
Compound 2 (from N. tabacum) NeuroprotectiveH2O2-induced neurotoxicitySH-SY5YModerate protective effect at 10 µM[2][3][4][5]
Compound 3 (from N. tabacum) NeuroprotectiveH2O2-induced neurotoxicitySH-SY5YModerate protective effect at 10 µM[2][3][4][5]
Compound 6 (from N. tabacum) NeuroprotectiveH2O2-induced neurotoxicitySH-SY5YModerate protective effect at 10 µM[2][3][4][5]
Compound 7 (from N. tabacum) NeuroprotectiveH2O2-induced neurotoxicitySH-SY5YModerate protective effect at 10 µM[2][3][4][5]
Unnamed Megastigmane Glucoside CytotoxicityMTT AssayHepG-2Weak activity[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key bioassays are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages

This assay evaluates the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-treated for 2 hours.[6]

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 2 µg/mL of LPS for 18-24 hours to induce an inflammatory response and NO production.[6]

  • Nitrite (B80452) Quantification (Griess Assay): After the incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[6][7] An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cytotoxicity: MTT Assay in HepG2 Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human hepatoma (HepG2) cells are maintained in a suitable culture medium and conditions.

  • Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubated overnight to allow for attachment.[8]

  • Compound Exposure: The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate. A solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9]

  • Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, can be calculated.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in the study of megastigmane glycosides, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction and Isolation cluster_bioassay Bioactivity Screening cluster_analysis Data Analysis Plant Material Plant Material Extraction (e.g., Maceration with Solvent) Extraction (e.g., Maceration with Solvent) Plant Material->Extraction (e.g., Maceration with Solvent) Crude Extract Crude Extract Extraction (e.g., Maceration with Solvent)->Crude Extract Fractionation (e.g., Column Chromatography) Fractionation (e.g., Column Chromatography) Crude Extract->Fractionation (e.g., Column Chromatography) Fractions Fractions Fractionation (e.g., Column Chromatography)->Fractions Isolation of Pure Compounds (e.g., HPLC) Isolation of Pure Compounds (e.g., HPLC) Fractions->Isolation of Pure Compounds (e.g., HPLC) Megastigmane Glycosides Megastigmane Glycosides Isolation of Pure Compounds (e.g., HPLC)->Megastigmane Glycosides Bioassays Bioassays Megastigmane Glycosides->Bioassays Anti-inflammatory Assay Anti-inflammatory Assay Bioassays->Anti-inflammatory Assay e.g., NO Inhibition Cytotoxicity Assay Cytotoxicity Assay Bioassays->Cytotoxicity Assay e.g., MTT Other Assays Other Assays Bioassays->Other Assays e.g., Antiviral, Neuroprotective IC50 Determination IC50 Determination Anti-inflammatory Assay->IC50 Determination Cytotoxicity Assay->IC50 Determination Activity Assessment Activity Assessment Other Assays->Activity Assessment Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies IC50 Determination->Structure-Activity Relationship (SAR) Studies Activity Assessment->Structure-Activity Relationship (SAR) Studies NFkB_pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA (κB sites) NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

References

Comparative Analysis of Megastigm-7-ene-3,4,6,9-tetrol: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Megastigm-7-ene-3,4,6,9-tetrol is a naturally occurring megastigmane-type sesquiterpenoid that has been identified in multiple plant species. This guide provides a comparative overview of the available information on this compound from its known botanical sources. However, it is important to note that while the presence of this compound in different plants is documented, a direct comparative study with quantitative data on yield, purity, and biological activity from these varied sources is not yet available in the scientific literature.

Plant Sources

To date, this compound has been isolated from the following plant species:

  • Apollonias barbujana : This evergreen tree, belonging to the Lauraceae family, is a known source of this compound.

  • Desmos cochinchinensis var. fulvescens Ban : A phytochemical investigation of the methanolic extract of this plant, a member of the Annonaceae family, has also led to the isolation and identification of this compound[1].

Structural Elucidation

The structure of this compound, specifically the 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol stereoisomer, was elucidated using spectroscopic methods. The process involved the use of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, with the relative configuration of the molecule being assigned through Nuclear Overhauser Effect Spectroscopy (NOESY) experiments[1].

Quantitative Data and Experimental Protocols

A significant gap in the current body of research is the lack of detailed, side-by-side comparisons of this compound from its different plant origins. The available literature does not provide quantitative data regarding the yield or purity of the compound obtained from either Apollonias barbujana or Desmos cochinchinensis var. fulvescens Ban.

Furthermore, while the isolation from a methanol (B129727) extract of Desmos cochinchinensis is mentioned, the specific and detailed experimental protocols for extraction, fractionation, and purification of this compound are not extensively described in the accessible literature.

Table 1: Summary of Available Data on this compound from Different Plant Sources

ParameterApollonias barbujanaDesmos cochinchinensis var. fulvescens Ban
Compound Presence Identified as a natural productIsolated from MeOH extract[1]
Yield (%) Data not availableData not available
Purity (%) Data not availableData not available

Biological Activity

Currently, there is a paucity of specific studies on the biological activities of purified this compound. While many plant-derived secondary metabolites exhibit a range of pharmacological effects, including cytotoxic and anti-inflammatory activities, dedicated research to characterize the specific bioactivity profile of this particular tetrol is not yet published. Therefore, a comparative analysis of its performance with other alternatives, supported by experimental data, cannot be constructed at this time.

Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a general workflow that would be typically employed for the isolation and characterization of a natural product like this compound from a plant source. This serves as a hypothetical protocol in the absence of a detailed published methodology for this specific compound.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation & Quantification plant_material Plant Material (e.g., leaves, stems) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Liquid-Liquid Extraction) crude_extract->fractionation chromatography Column Chromatography (e.g., Silica Gel, Sephadex) fractionation->chromatography quantification Quantitative Analysis (e.g., UPLC-MS/MS) fractionation->quantification hplc Preparative HPLC chromatography->hplc pure_compound Isolated this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, COSY, HMBC, NOESY) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms

Caption: General workflow for the isolation and characterization of natural products.

Future Directions

The current understanding of this compound is limited, presenting several opportunities for future research. Key areas that require investigation include:

  • Quantitative analysis of the compound's yield and purity from both Apollonias barbujana and Desmos cochinchinensis var. fulvescens Ban to assess the more viable source.

  • Development and publication of detailed, optimized protocols for the extraction and purification of this compound.

  • In-depth investigation of the biological activities of the purified compound, including its potential cytotoxic and anti-inflammatory effects, along with elucidation of the underlying mechanisms of action. This would enable the creation of signaling pathway diagrams and a thorough comparison with existing therapeutic agents.

References

Cross-Validation of Analytical Methods for Megastigmane Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) for the quantification of megastigmane glycosides, a class of C13-norisoprenoid natural products. While specific cross-validation data for Megastigm-7-ene-3,4,6,9-tetrol is not publicly available, this guide utilizes representative data from the analysis of structurally related flavonoid glycosides to illustrate the performance of these analytical techniques. The methodologies and validation parameters presented can be adapted for the analysis of specific megastigmane glycosides.

Quantitative Performance Comparison

The selection of an analytical method is a critical decision in drug development and natural product research. The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS for the quantification of small molecule glycosides, providing a basis for comparison.

Performance ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) > 0.999> 0.995
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 ng/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.05 ng/mL
Precision (%RSD) < 3%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%
Analysis Time 20 - 40 minutes5 - 10 minutes

Key Insights:

  • Sensitivity: UPLC-MS/MS offers significantly higher sensitivity, with much lower LOD and LOQ values compared to HPLC-UV. This makes it the preferred method for detecting trace amounts of analytes in complex biological matrices.

  • Specificity: The high selectivity of UPLC-MS/MS, based on the mass-to-charge ratio of the analyte and its fragments, minimizes the risk of interference from co-eluting compounds, a common challenge in the analysis of complex plant extracts.

  • Analysis Time: UPLC provides a much faster analysis time, leading to higher sample throughput.

  • Cost and Accessibility: HPLC-UV is generally a more accessible and cost-effective technique for routine quality control of raw materials and extracts where analyte concentrations are higher.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and UPLC-MS/MS that can be adapted for the analysis of this compound and other megastigmane glycosides.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a standard reversed-phase HPLC method with UV detection suitable for the quantification of megastigmane glycosides in plant extracts and formulations.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at a wavelength determined by the UV spectrum of the target megastigmane glycoside (typically in the range of 210-280 nm).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in methanol. Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve.

  • Sample Preparation: Extract the plant material or formulation with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations of the standard solution to construct a calibration curve.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration.

  • Accuracy: Determine by the standard addition method.

  • Specificity: Evaluate by comparing the chromatograms of a blank, a standard, and a sample to ensure no interfering peaks at the retention time of the analyte.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol describes a sensitive and selective UPLC-MS/MS method for the quantification of megastigmane glycosides in biological matrices.

Instrumentation and Chromatographic Conditions:

  • UPLC System: A UPLC system equipped with a binary pump, autosampler, and column manager.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A rapid gradient from 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for the specific analyte).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion and at least two product ions for the analyte and internal standard should be selected and optimized.

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.

Standard and Sample Preparation:

  • Standard Solution: Prepare stock and working solutions of the megastigmane glycoside and an appropriate internal standard (IS) in methanol.

  • Sample Preparation (e.g., Plasma): Perform protein precipitation with acetonitrile, followed by evaporation of the supernatant and reconstitution in the initial mobile phase.

Validation Parameters:

  • Linearity, Precision, and Accuracy: As described for the HPLC-UV method.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Matrix Effect and Recovery: Assess the influence of the biological matrix on ionization and the efficiency of the extraction procedure.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for a natural product like this compound.

G cluster_0 Method Development & Optimization cluster_2 Cross-Validation & Comparison A Sample Preparation (Extraction, Cleanup) B HPLC-UV Method (Column, Mobile Phase, etc.) A->B C UPLC-MS/MS Method (Column, Gradient, MS parameters) A->C D Linearity & Range B->D E Precision (Repeatability, Intermediate) B->E F Accuracy (Recovery) B->F G Specificity B->G H LOD & LOQ B->H C->D C->E C->F C->G C->H I Analysis of Same Samples by Both Methods H->I J Statistical Comparison of Results (t-test, Bland-Altman) I->J K Performance Evaluation (Sensitivity, Speed, Cost) J->K

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathway: Anti-inflammatory Action of Megastigmane Glycosides

Megastigmane glycosides have been reported to exhibit anti-inflammatory properties, often through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by megastigmane glycosides.

G cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Signal Transduction TNFR->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylation NFkB_inactive p50/p65 (Inactive) NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active IκBα Degradation NFkB_nucleus p50/p65 NFkB_active->NFkB_nucleus Nuclear Translocation Megastigmane Megastigmane Glycosides Megastigmane->IKK Inhibition DNA DNA NFkB_nucleus->DNA Binding Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Comparative Analysis of the Anti-inflammatory Potential of Megastigm-7-ene-3,4,6,9-tetrol and Known Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the reported anti-inflammatory bioactivity of Megastigm-7-ene-3,4,6,9-tetrol alongside a quantitative analysis of well-characterized inhibitors of key inflammatory signaling pathways. While this compound, a natural product isolated from Vigna luteola and Apollonias barbujana, has been identified as possessing anti-inflammatory properties, specific quantitative data on its inhibitory activity is not yet available in peer-reviewed literature. This guide, therefore, presents the known biological context for this megastigmane and offers a comparison with established inhibitors of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are often implicated in inflammation.

Data Presentation: A Comparative Look at Inhibitory Activity

Quantitative data for the specific anti-inflammatory activity of this compound is not available in the cited literature. However, to provide a benchmark for researchers, the following table summarizes the inhibitory concentrations (IC₅₀) of two well-known inhibitors, U0126 (a MEK1/2 inhibitor in the MAPK pathway) and BAY 11-7082 (an IκBα phosphorylation inhibitor in the NF-κB pathway), in relevant in vitro anti-inflammatory assays. It is important to note that these assays, while assessing anti-inflammatory activity, are different from those in which the bioactivity of this compound was qualitatively observed.

CompoundTarget PathwayAssayCell LineIC₅₀
This compound Presumed MAPK and/or NF-κBInhibition of Superoxide (B77818) Anion Generation & Elastase ReleaseHuman NeutrophilsData not available
U0126 MAPK/ERK Kinase (MEK)Inhibition of Nitric Oxide ProductionMurine Macrophages (RAW 264.7)~10 µM
BAY 11-7082 NF-κBInhibition of Nitric Oxide ProductionMurine Macrophages (RAW 264.7)~5 µM

Experimental Protocols

Detailed methodologies for the key anti-inflammatory assays mentioned in this guide are provided below. These protocols are essential for the replication of experiments and for the design of new studies to quantitatively assess the activity of this compound.

1. Inhibition of Superoxide Anion Generation in Human Neutrophils

This assay measures the production of superoxide radicals, a key component of the inflammatory response, by neutrophils.

  • Cell Preparation: Human neutrophils are isolated from peripheral blood using standard methods such as dextran (B179266) sedimentation and Ficoll-Paque gradient centrifugation.

  • Assay Procedure:

    • Neutrophils are resuspended in a buffered salt solution (e.g., Hank's Balanced Salt Solution) and pre-incubated with the test compound (e.g., this compound) or vehicle control for a specified time at 37°C.

    • Cytochrome c (a superoxide indicator) is added to the cell suspension.

    • Neutrophil activation is induced by adding a stimulant, typically a combination of N-formyl-methionyl-leucyl-phenylalanine (fMLP) and cytochalasin B (CB).

    • The change in absorbance at 550 nm, corresponding to the reduction of cytochrome c by superoxide anions, is measured kinetically using a spectrophotometer.

  • Data Analysis: The rate of superoxide production is calculated from the change in absorbance over time. The inhibitory effect of the test compound is expressed as a percentage of the control response.

2. Inhibition of Elastase Release from Human Neutrophils

This assay quantifies the release of elastase, a potent protease involved in tissue damage during inflammation, from activated neutrophils.

  • Cell Preparation: Human neutrophils are isolated as described above.

  • Assay Procedure:

    • Neutrophils are pre-incubated with the test compound or vehicle control.

    • A specific elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide) is added to the cell suspension.

    • Neutrophils are stimulated with fMLP and cytochalasin B.

    • The release of elastase is measured by monitoring the cleavage of the substrate, which results in a colorimetric change detectable by a spectrophotometer at 405 nm.

  • Data Analysis: The rate of elastase release is determined from the change in absorbance. The percentage of inhibition by the test compound is calculated relative to the control.

3. Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay is a common method to screen for anti-inflammatory activity by measuring the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Murine macrophage cell line, such as RAW 264.7, are cultured in appropriate media.

  • Assay Procedure:

    • Macrophages are seeded in a multi-well plate and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound (e.g., U0126, BAY 11-7082) for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After a 24-hour incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a standard curve. The IC₅₀ value is determined as the concentration of the inhibitor that reduces NO production by 50%.

Visualizing the Mechanism of Action: Signaling Pathways and Experimental Workflow

To illustrate the potential mechanisms of action and the experimental process, the following diagrams are provided in DOT language.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Known Inhibitors cluster_3 Cellular Response lps LPS mapk MAPK Pathway (e.g., MEK/ERK) lps->mapk nfkb_path NF-κB Pathway (e.g., IKK/IκBα) lps->nfkb_path inflammation Inflammatory Response (e.g., NO, Superoxide, Elastase) mapk->inflammation nfkb_path->inflammation u0126 U0126 u0126->mapk Inhibits bay117082 BAY 11-7082 bay117082->nfkb_path Inhibits

Caption: Inflammatory signaling pathways targeted by known inhibitors.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Stimulation cluster_3 Measurement isolate Isolate Human Neutrophils preincubate Pre-incubate with This compound isolate->preincubate stimulate Stimulate with fMLP/CB preincubate->stimulate superoxide Measure Superoxide (Cytochrome c reduction) stimulate->superoxide elastase Measure Elastase (Substrate cleavage) stimulate->elastase

Caption: Experimental workflow for assessing anti-inflammatory activity.

A Comparative Guide to the Efficacy of Megastigm-7-ene-3,4,6,9-tetrol Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of structural analogs of Megastigm-7-ene-3,4,6,9-tetrol, a member of the megastigmane class of natural products. Megastigmanes, C13-norisoprenoids derived from carotenoid degradation, have garnered significant interest for their diverse pharmacological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development in this area.

Comparative Efficacy of Megastigmane Analogs

The biological activities of various structural analogs of this compound have been evaluated, primarily focusing on their anti-inflammatory, neuroprotective, and cytotoxic effects. The following table summarizes the quantitative efficacy data for several representative megastigmane glycosides and aglycones.

Compound NameBiological ActivityTest SystemTargetEfficacy (IC50/CC50 in µM)
Streilicifoloside E Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesNitric Oxide (NO) Production26.33[1][2]
Platanionoside D Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesNitric Oxide (NO) Production21.84[1][2]
Urenalobaside C Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesNitric Oxide (NO) Production53.7[2]
Alnamicoside A Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesNitric Oxide (NO) Production78.72[3]
Alnamicoside B Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesNitric Oxide (NO) Production77.40[3]
Unnamed Analog 1 Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesNitric Oxide (NO) Production42.36[3]
Unnamed Analog 2 Anti-inflammatoryAnti-inflammatoryNitric Oxide (NO) Production44.81[3]
β-Damascenone Anti-inflammatoryLPS-stimulated THP-1 macrophagesCOX-2 mRNA expression~25.8
Lythracin D2 CytotoxicityHSC-2, HSC-4, Ca9-22 (Oral Squamous Carcinoma)Cell ViabilityMore cytotoxic than normal cells (Tumor Specificity = 2.3)[4]
Pedunculagin CytotoxicityHSC-2, HSC-4, Ca9-22 (Oral Squamous Carcinoma)Cell ViabilityMore cytotoxic than normal cells (Tumor Specificity = 2.8)[4]
Compound 3 (from H. yunnanensis) NeuroprotectiveH2O2-induced PC12 cellsCell ViabilityGood neuroprotective activity
Compounds 6-10 (from H. yunnanensis) NeuroprotectiveH2O2-induced PC12 cellsCell ViabilityGood neuroprotective activity

Experimental Protocols

Detailed methodologies for the key experiments cited in the efficacy comparison are provided below.

Anti-inflammatory Activity: Nitric Oxide Assay

This protocol is used to assess the potential of megastigmane analogs to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated with the compounds for 2 hours.

  • LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for a further 24 hours.

  • Nitrite Quantification (Griess Assay):

    • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

    • The plate is incubated at room temperature for 10 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Target cancer cells (e.g., HSC-2, HSC-4, Ca9-22) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the megastigmane analogs. A vehicle control (e.g., DMSO) is also included. The cells are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Neuroprotective Activity Assay

This assay evaluates the ability of megastigmane analogs to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line often used as a model for neuronal cells, are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to differentiate into a neuronal phenotype, if required by the specific experimental design.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 24 hours).

  • Induction of Oxidative Stress: After pre-treatment, the cells are exposed to a neurotoxic agent, such as hydrogen peroxide (H2O2), to induce oxidative stress and cell damage.

  • Assessment of Cell Viability: Cell viability is assessed using a method such as the MTT assay, as described in the cytotoxicity protocol.

  • Data Analysis: The neuroprotective effect is determined by comparing the viability of cells treated with the compound and H2O2 to those treated with H2O2 alone. The results can be expressed as the percentage of protection against H2O2-induced cell death.

Signaling Pathway and Mechanism of Action

A significant body of evidence suggests that the anti-inflammatory effects of many megastigmane derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

The NF-κB Signaling Cascade

Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, such as LPS binding to Toll-like receptor 4 (TLR4), a cascade of events is initiated. This leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65 subunit, allowing the p50/p65 heterodimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators like iNOS (which produces NO), COX-2, TNF-α, and various interleukins.

Several megastigmane glycosides, including streilicifoloside E and platanionoside D, have been shown to inhibit the expression of NF-κB/p65.[1][2] This suggests that their anti-inflammatory effects are, at least in part, due to the suppression of this key inflammatory pathway.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb_inactive cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p65 p65 Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation p50 p50 p50->IkBa NFkB_active NF-κB (active) p65->IkBa p65->NFkB_active Translocation NFkB_inactive NF-κB (inactive) Proteasome->p65 Megastigmane_Analogs Megastigmane Analogs Megastigmane_Analogs->IKK_complex Inhibits DNA κB sites NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Gene_Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by megastigmane analogs.

Conclusion

The structural analogs of this compound represent a promising class of bioactive compounds with potential therapeutic applications in inflammatory diseases, neurodegenerative disorders, and cancer. The data presented in this guide highlight the efficacy of several megastigmane derivatives and provide a foundation for further investigation. The elucidation of their mechanism of action, particularly the inhibition of the NF-κB pathway, offers a clear direction for future drug design and optimization efforts. The provided experimental protocols serve as a practical resource for researchers aiming to evaluate the biological activities of novel analogs within this chemical class.

References

Comparative Analysis of Megastigmane Derivatives: A Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative statistical analysis of the bioassay results for various megastigmane derivatives, compounds structurally related to Megastigm-7-ene-3,4,6,9-tetrol. Due to the limited publicly available bioassay data for this compound, this guide focuses on analogous compounds to provide a valuable framework for understanding their biological activities and to guide future research.

Overview of Megastigmane Derivatives' Bioactivity

Megastigmanes are a class of C13-norisoprenoids, which are aromatic compounds found in various plants. They are often present as glycosides and have garnered interest for their potential therapeutic properties. Research into this family of natural products has revealed a range of biological activities, with a significant focus on their anti-inflammatory and cytotoxic effects. These activities are often attributed to their ability to modulate key signaling pathways involved in inflammation and cell proliferation.

Anti-inflammatory Activity of Megastigmane Glycosides

The anti-inflammatory properties of several megastigmane glycosides have been evaluated by their capacity to inhibit the production of inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. A common assay measures the inhibition of nitric oxide (NO), a key inflammatory signaling molecule.

CompoundSource OrganismBioassay SystemEndpointIC50 (µM)
Streilicifoloside EStreblus ilicifoliusLPS-induced RAW264.7NO Production26.33[1][2]
Platanionoside DStreblus ilicifoliusLPS-induced RAW264.7NO Production21.84[1][2]
Compound 1 (unnamed)Nicotiana tabacumLPS-induced RAW264.7NO Production42.3 - 61.7[3]
Compound 3 (unnamed)Nicotiana tabacumLPS-induced RAW264.7NO Production42.3 - 61.7[3]
Compound 7 (unnamed)Nicotiana tabacumLPS-induced RAW264.7NO Production42.3 - 61.7[3]
Compound 8 (unnamed)Nicotiana tabacumLPS-induced RAW264.7NO Production42.3 - 61.7[3]
β-Damascenone (aglycone)Epipremnum pinnatumLPS-stimulated HUVECtertE-selectin mRNA expression~10[4]

Table 1: Comparative Anti-inflammatory Activity of Selected Megastigmane Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) values of various megastigmane glycosides and an aglycone against the production of nitric oxide (NO) or the expression of E-selectin mRNA in different cell-based assays.

Cytotoxic Activity of Megastigmane Derivatives

The cytotoxic potential of megastigmane derivatives has been investigated against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability and determine the concentration of a compound that inhibits cell growth by 50% (CC50).

CompoundSource OrganismCell LineActivity (CC50 in µM)
LawsoiononosideLawsonia inermis (Henna)HSC-2 (Oral Squamous Carcinoma)>100
Lythracin D2Lawsonia inermis (Henna)HSC-2 (Oral Squamous Carcinoma)43
PedunculaginLawsonia inermis (Henna)HSC-2 (Oral Squamous Carcinoma)36

Table 2: Cytotoxic Activity of a Megastigmane Glucoside and Co-isolated Compounds. This table presents the half-maximal cytotoxic concentration (CC50) of lawsoiononoside and other compounds isolated from henna against the HSC-2 human oral squamous carcinoma cell line.

Experimental Protocols

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium, with the exception of the negative control group.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification: The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture and Seeding: Cancer cell lines (e.g., HSC-2) are cultured and seeded in 96-well plates as described above.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds and incubated for a specified duration (e.g., 24-72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for a few hours to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The CC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of many natural products, including megastigmane derivatives, are often linked to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_NFkB_complex Inactive Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes induces transcription Megastigmane Megastigmane Derivative Megastigmane->IKK inhibits

Figure 1. A simplified diagram of the NF-κB signaling pathway and the inhibitory action of megastigmane derivatives.

Bioassay_Workflow start Start culture Cell Culture (e.g., RAW264.7) start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Megastigmane Derivative seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (24h) stimulate->incubate measure Measure Endpoint (e.g., NO production) incubate->measure analyze Data Analysis (IC50 determination) measure->analyze end End analyze->end

Figure 2. A general workflow for the in vitro anti-inflammatory bioassay of megastigmane derivatives.

References

The Quest for Megastigm-7-ene-3,4,6,9-tetrol: A Comparative Guide to Solvent Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds from natural sources is a critical first step. This guide provides a comparative overview of solvent extraction efficiency for Megastigm-7-ene-3,4,6,9-tetrol, a C13 norisoprenoid with potential therapeutic applications. While direct comparative studies on this specific compound are limited, this guide draws upon data from the broader class of megastigmane glycosides to infer optimal extraction strategies.

This compound is a polar molecule due to the presence of multiple hydroxyl groups in its structure. Its polarity is often further increased by glycosylation, a common feature among megastigmanes. The fundamental principle of "like dissolves like" governs the selection of an appropriate solvent for extraction. Therefore, polar solvents are generally the most effective for isolating this compound and its glycosidic derivatives.

Solvent Selection and Efficiency: A Comparative Analysis

Based on a comprehensive review of methodologies for extracting megastigmanes and megastigmane glycosides from various plant matrices, a clear trend towards the use of polar solvents is evident. Methanol (B129727), ethanol (B145695), and their aqueous mixtures are the most frequently employed solvents.

The following table summarizes solvents used in the literature for the extraction of megastigmane compounds. While quantitative efficiency data for this compound is not available, the frequency of use and the yields reported for similar compounds provide a strong indication of solvent suitability.

Solvent SystemPlant SourcePlant PartReference Compound(s)Notes on Efficiency/Use
80% aqueous MethanolSilkworm Droppings-Megastigmane sesquiterpenesEffective for initial crude extraction of polar glycosides.[1]
MethanolLaurus nobilis L.LeavesMegastigmane and abscisic acid glycosidesCommonly used for comprehensive extraction of polar and semi-polar compounds.
80% Ethanol/WaterOsyris wightiana Wall. ex WightAerial partsMegastigmane, iridoid, benzyl (B1604629) alcohol and phenyl propanoid glycosidesA standard solvent for the initial extraction of a broad range of glycosides.[1]
CH₂Cl₂:MeOH (1:1)Ludwigia stoloniferaAerial partsRoseoside (a megastigmane glycoside)This combination of a moderately polar and a polar solvent can be effective for a broader range of compounds.[2]
Ethyl Acetate (B1210297)Silkworm Droppings-Megastigmane sesquiterpenesUsed in fractionation to isolate compounds of intermediate polarity from the crude extract.[1]
n-ButanolOsyris wightiana Wall. ex WightAerial partsMegastigmane glycosidesEffective for partitioning and concentrating highly polar glycosides from an aqueous extract.[1]

Key Takeaways:

  • High Polarity Solvents are Key: For this compound and its glycosides, polar solvents such as methanol, ethanol, and their aqueous solutions are the most effective for initial extraction.

  • Aqueous Mixtures Enhance Efficiency: The addition of water to methanol or ethanol can improve the extraction efficiency for highly polar glycosides by increasing the polarity of the solvent mixture.[3]

  • Sequential Extraction for Fractionation: A sequential extraction approach, starting with a less polar solvent and progressively increasing the polarity, can be used to fractionate the extract and isolate compounds based on their polarity. A common sequence reported for megastigmanes involves an initial extraction with ethanol/water, followed by partitioning with solvents like ethyl acetate and n-butanol.[1]

Experimental Protocols: A General Guideline

While specific extraction protocols should be optimized based on the plant material and target compound concentration, the following provides a general methodology for the extraction and isolation of this compound.

Sample Preparation
  • Drying: The plant material (e.g., leaves, stems) should be air-dried or freeze-dried to remove moisture, which can interfere with extraction efficiency.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area for solvent penetration.

Solvent Extraction (Maceration or Soxhlet)
  • Maceration:

    • Soak the powdered plant material in the chosen solvent (e.g., 80% methanol) at a solid-to-solvent ratio of 1:10 (w/v).

    • Agitate the mixture periodically for 24-48 hours at room temperature.

    • Filter the mixture to separate the extract from the solid residue.

    • Repeat the extraction process with fresh solvent to ensure maximum yield.

  • Soxhlet Extraction:

    • Place the powdered plant material in a thimble within a Soxhlet apparatus.

    • Continuously extract with the chosen solvent by heating the solvent in the flask. This method is generally more efficient than maceration but may not be suitable for thermolabile compounds.

Concentration
  • The combined extracts should be concentrated under reduced pressure using a rotary evaporator to remove the solvent.

Fractionation (Optional but Recommended)
  • The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. The megastigmane glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).

Purification
  • The fractions containing the target compound can be further purified using chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC).

Visualizing the Workflow

The following diagram illustrates a general experimental workflow for the extraction and isolation of this compound.

ExtractionWorkflow PlantMaterial Plant Material (Dried & Powdered) Extraction Solvent Extraction (e.g., 80% Methanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Filtration->PlantMaterial Solid Residue (Re-extract) CrudeExtract Crude Extract Filtration->CrudeExtract Liquid Phase Concentration Concentration (Rotary Evaporation) CrudeExtract->Concentration ConcentratedExtract Concentrated Crude Extract Concentration->ConcentratedExtract Fractionation Solvent Partitioning (e.g., EtOAc, n-BuOH) ConcentratedExtract->Fractionation Fractions Polar Fractions Fractionation->Fractions Collect Fractions Purification Chromatography (e.g., HPLC) Fractions->Purification IsolatedCompound This compound Purification->IsolatedCompound

Caption: General workflow for the extraction and isolation of this compound.

References

Safety Operating Guide

Proper Disposal of Megastigm-7-ene-3,4,6,9-tetrol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the recommended disposal procedures for Megastigm-7-ene-3,4,6,9-tetrol, a natural product compound. These procedures are based on general laboratory safety principles and should be adapted to comply with institutional and local regulations.

The primary challenge in establishing a definitive disposal protocol for this compound is the absence of a specific Safety Data Sheet (SDS). In such cases, a cautious approach that adheres to general best practices for chemical waste management is essential. The following steps provide a comprehensive framework for the safe and compliant disposal of this compound.

Step 1: Consultation with Environmental Health and Safety (EHS)

Before initiating any disposal process, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department. The EHS office will provide specific guidance based on local, state, and federal regulations and will have the final authority on the appropriate disposal route.

Step 2: Waste Characterization

In the absence of an SDS, a preliminary hazard assessment is necessary. This compound is a natural product and current scientific literature does not indicate that it or similar megastigmane compounds possess characteristics of ignitability, corrosivity, or reactivity. While some natural products have demonstrated biological activity, there is no evidence to classify this compound as acutely toxic. However, it is prudent to handle it with standard laboratory precautions.

Key Experimental Protocol: Waste Determination

A fundamental experiment in a research setting involving a novel or uncharacterized compound is the initial assessment of its properties. For disposal purposes, this involves a qualitative evaluation against the criteria for hazardous waste.

Methodology:

  • Review of Literature: Conduct a thorough search for toxicological data on the compound and structurally related analogs.

  • Physical and Chemical Properties Assessment: Observe the compound's physical state (solid, liquid), solubility, and any obvious reactions with common laboratory substances (e.g., water).

  • Small-Scale Testing (if necessary and approved): Under strict safety protocols and with EHS approval, small-scale tests for properties like pH (for corrosivity) or reaction with water (for reactivity) may be conducted.

Step 3: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to ensure safety and minimize disposal costs.

  • Solid Waste: Collect solid this compound waste in a designated, well-labeled, and sealed container. This includes any contaminated consumables such as weigh boats, filter paper, or personal protective equipment (PPE).

  • Liquid Waste: If the compound is in solution, do not dispose of it down the drain unless explicitly approved by your EHS department. Collect liquid waste in a compatible, sealed, and clearly labeled container. The label should indicate the solvent and the approximate concentration of the compound.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless instructed to do so by your EHS department.

Step 4: Container Management and Labeling

All waste containers must be managed in accordance with laboratory safety standards.

  • Container Integrity: Use containers that are in good condition and compatible with the waste. The original product container can be a suitable option for waste collection.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound waste"), the date of accumulation, and any known hazards (even if minimal).

Step 5: Storage and Disposal

Store the collected waste in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked. Contact your EHS department to arrange for the pickup and final disposal of the waste.

Quantitative Data Summary

While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes general thresholds for laboratory chemical waste that often trigger specific disposal protocols.

ParameterThresholdRecommended Action
pH ≤ 2 or ≥ 12.5Treat as corrosive hazardous waste.
Flash Point < 140°F (60°C)Treat as ignitable hazardous waste.
Toxicity Acutely toxic (e.g., LD50 < 50 mg/kg)Treat as acutely hazardous waste.
Reactivity Reacts violently with waterTreat as reactive hazardous waste.

Note: These are general guidelines. Always refer to your institution's specific protocols.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process for this compound.

Disposal_Decision_Pathway start Start: this compound Waste Generated consult_ehs Consult Environmental Health & Safety (EHS) start->consult_ehs characterize Characterize Waste (Review Literature, Assess Properties) consult_ehs->characterize is_hazardous Is Waste Hazardous? characterize->is_hazardous non_hazardous_disposal Follow EHS Guidance for Non-Hazardous Waste is_hazardous->non_hazardous_disposal No hazardous_disposal Follow EHS Protocol for Hazardous Waste is_hazardous->hazardous_disposal Yes end End: Waste Disposed non_hazardous_disposal->end hazardous_disposal->end

Caption: Decision pathway for this compound disposal.

Waste_Management_Workflow start Waste Generation segregate Segregate Waste (Solid vs. Liquid) start->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Satellite Accumulation Area collect->store pickup Arrange for EHS Pickup store->pickup

Caption: General workflow for laboratory chemical waste management.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.